Methyl 3-(4-Methylpiperazin-1-yl)propanoate
Description
The exact mass of the compound Methyl 3-(4-Methylpiperazin-1-yl)propanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-(4-Methylpiperazin-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-Methylpiperazin-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-(4-methylpiperazin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPYHLNXLZTGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480307 | |
| Record name | Methyl 3-(4-Methylpiperazin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33544-40-0 | |
| Record name | Methyl 3-(4-Methylpiperazin-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(4-methylpiperazin-1-yl)propanoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 3-(4-Methylpiperazin-1-yl)propanoate" CAS number 33544-40-0 properties
An In-Depth Technical Guide to Methyl 3-(4-Methylpiperazin-1-yl)propanoate (CAS: 33544-40-0)
Abstract
This technical guide provides a comprehensive scientific overview of Methyl 3-(4-Methylpiperazin-1-yl)propanoate, CAS number 33544-40-0. This bifunctional molecule, incorporating a tertiary amine-rich N-methylpiperazine core and a reactive methyl ester terminus, is a valuable building block in modern medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway grounded in the aza-Michael addition, predict its spectroscopic signature, and discuss its reactivity and strategic applications in the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Core Chemical Identity and Physicochemical Properties
Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a clear liquid at room temperature. Its structure is defined by a propanoate methyl ester linked to one of the nitrogen atoms of a 1-methylpiperazine ring. This unique arrangement makes it a useful intermediate for introducing a hydrophilic, yet sterically defined, N-methylpiperazine moiety into larger molecules.
Structural Representation
Caption: Chemical Structure of Methyl 3-(4-Methylpiperazin-1-yl)propanoate.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 33544-40-0 | |
| Molecular Formula | C₉H₁₈N₂O₂ | |
| Molecular Weight | 186.25 g/mol | Calculated |
| IUPAC Name | methyl 3-(4-methylpiperazin-1-yl)propanoate | |
| Synonyms | methyl 3-(4-methyl-1-piperazinyl)propanoate | |
| Physical Form | Liquid | |
| Storage Temperature | Room Temperature | |
| InChI Key | GAPYHLNXLZTGEH-UHFFFAOYSA-N | |
| InChI | 1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-8H2,1-2H3 |
Synthesis and Mechanistic Insights
The most efficient and industrially scalable synthesis of this compound is achieved via an aza-Michael addition (or conjugate addition) reaction. This method is favored for its high atom economy and typically clean reaction profile.
Synthesis Principle: The Aza-Michael Addition
The synthesis involves the nucleophilic attack of the secondary amine in 1-methylpiperazine onto the electron-deficient β-carbon of the α,β-unsaturated ester, methyl acrylate. The reaction is driven by the formation of a stable carbon-nitrogen bond. Unlike reactions with unsubstituted piperazine where di-alkylation is a significant concern[1], the use of 1-methylpiperazine as a starting material inherently prevents this side reaction, as one nitrogen is already a tertiary amine, simplifying the reaction outcome and subsequent purification.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
Materials:
-
1-Methylpiperazine (1.0 eq)
-
Methyl Acrylate (1.0-1.1 eq)
-
Methanol (optional, as solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Reaction flask, magnetic stirrer, addition funnel, condenser
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-methylpiperazine. If a solvent is used, dissolve the 1-methylpiperazine in methanol. Place the flask in an ice bath to control the initial exotherm.
-
Reagent Addition: Add methyl acrylate dropwise to the stirred solution of 1-methylpiperazine over 30-60 minutes. The reaction is exothermic, and maintaining a low temperature during addition is crucial to prevent uncontrolled polymerization of the acrylate.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent (if used) and any unreacted methyl acrylate.
-
Purification: The resulting crude oil is typically of high purity. For exacting applications, it can be further purified by vacuum distillation to yield the final product, Methyl 3-(4-Methylpiperazin-1-yl)propanoate, as a clear liquid.
-
Spectroscopic and Analytical Characterization
While public repositories of spectral data for this specific compound are limited, its structure allows for a confident prediction of its spectroscopic signature, which is essential for quality control and structural confirmation.
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | N-CH₃ | ~2.2-2.3 ppm (s, 3H) | Singlet for the methyl group on the piperazine nitrogen. |
| N-(CH₂ -CH₂ )-N | ~2.4-2.6 ppm (m, 8H) | Overlapping multiplets for the eight equivalent protons of the piperazine ring. | |
| N-CH₂ -CH₂ | ~2.7-2.8 ppm (t, 2H) | Triplet for the methylene group adjacent to the piperazine nitrogen. | |
| CH₂-CH₂ -C=O | ~2.5-2.6 ppm (t, 2H) | Triplet for the methylene group adjacent to the carbonyl. | |
| O-CH₃ | ~3.6-3.7 ppm (s, 3H) | Singlet for the methyl ester protons. | |
| ¹³C NMR | C =O | ~172-174 ppm | Carbonyl carbon of the ester group. |
| Piperazine Ring Carbons | ~52-56 ppm | Multiple signals for the carbons of the piperazine ring. | |
| C H₂-C=O | ~31-33 ppm | Methylene carbon alpha to the carbonyl. | |
| O-C H₃ | ~51-52 ppm | Methyl carbon of the ester. | |
| N-C H₃ | ~45-47 ppm | Methyl carbon on the piperazine nitrogen. | |
| Mass Spec (EI) | [M]⁺ | 186.14 m/z | Molecular ion peak corresponding to the molecular formula C₉H₁₈N₂O₂. |
| Fragmentation | m/z 99, 87, 58 | Common fragments would include the N-methylpiperazine-CH₂⁺ fragment and loss of the methoxycarbonyl group. | |
| IR | C=O Stretch | ~1735-1745 cm⁻¹ (strong) | Characteristic strong absorption for the ester carbonyl group. |
| C-H Stretch | ~2800-3000 cm⁻¹ | Aliphatic C-H stretching vibrations. | |
| C-O Stretch | ~1150-1250 cm⁻¹ | C-O stretching of the ester. |
Reactivity, Applications, and Drug Development Context
The utility of Methyl 3-(4-Methylpiperazin-1-yl)propanoate stems from the predictable reactivity of its ester functional group and the valuable pharmacokinetic properties imparted by the N-methylpiperazine scaffold.
Core Reactivity
With both piperazine nitrogens being tertiary, the primary site for further synthetic elaboration is the methyl ester. This group can undergo several key transformations:
-
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup readily converts the ester to the corresponding carboxylic acid, 3-(4-methylpiperazin-1-yl)propanoic acid.[2] This acid is a crucial intermediate for amide bond formation.
-
Amidation: The carboxylic acid can be coupled with a wide variety of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to generate a diverse library of amide derivatives.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 3-(4-methylpiperazin-1-yl)propan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Role as a Strategic Building Block
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological systems.[3][4] This compound serves as an efficient building block to introduce the N-methylpiperazine moiety, which is often used to:
-
Enhance Aqueous Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, significantly improving the solubility and bioavailability of a parent molecule.[3]
-
Modulate Pharmacokinetics: The piperazine unit can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Serve as a Linker: The three-carbon chain acts as a flexible spacer, allowing chemists to connect the N-methylpiperazine headgroup to another pharmacophore or molecular fragment without introducing steric hindrance.
This scaffold is relevant in the development of agents for CNS disorders, as well as anticancer and antiviral therapies.[4] For example, related piperazine derivatives have been explored as selective kappa opioid receptor antagonists.[5]
Safety and Handling
Methyl 3-(4-Methylpiperazin-1-yl)propanoate is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
GHS Hazard Information
| Pictograms | |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H318: Causes serious eye damage.H332: Harmful if inhaled.H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338+P310 |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
References
- (N/A)
- BenchChem. Application Notes and Protocols: Methyl 3-(piperazin-1-yl)
- Sigma-Aldrich. methyl 3-(4-methylpiperazin-1-yl)
- BenchChem. An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)
- BenchChem. An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)
- Fisher Scientific.
- (N/A)
- Fisher Scientific.
- Key Organics.
- (N/A)
- ChemicalBook. 3-(4-methylpiperazin-1-yl)propanoic acid | 55480-45-0.
- (N/A)
- (N/A)
- (N/A)
- (N/A)
- (N/A)
- (N/A)
- National Institutes of Health (NIH). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(4-methylpiperazin-1-yl)propanoic acid | 55480-45-0 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
- 7. fishersci.com [fishersci.com]
A Technical Guide to Methyl 3-(4-Methylpiperazin-1-yl)propanoate: A Versatile Building Block for Modern Medicinal Chemistry
Introduction: The Strategic Value of the 4-Methylpiperazine Moiety
In the landscape of modern drug discovery, certain molecular fragments appear with remarkable frequency, earning the designation of "privileged scaffolds." The piperazine ring is a quintessential example of such a scaffold, present in a vast number of biologically active compounds and FDA-approved drugs across numerous therapeutic areas.[1][2] Its prevalence is not coincidental; the piperazine moiety often imparts favorable physicochemical properties to a drug candidate, such as enhanced aqueous solubility and an improved pharmacokinetic profile.[3] The basic nitrogen atoms can be protonated at physiological pH, aiding in solubility and potential interactions with biological targets.[3]
Within this class, the N-methylated piperazine group is particularly significant. The methyl group caps one of the reactive nitrogen atoms, preventing unwanted metabolic N-dealkylation at that position and directing further synthetic modifications to the remaining secondary amine. This guide focuses on Methyl 3-(4-Methylpiperazin-1-yl)propanoate , a bifunctional building block that strategically combines the benefits of the 4-methylpiperazine core with a reactive ester handle. This unique combination allows for its facile incorporation into target molecules, serving as a versatile linker or a key pharmacophoric element. This document provides a comprehensive overview of its synthesis, key chemical transformations, and strategic applications in medicinal chemistry.
Physicochemical Properties
A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis. The key physicochemical data for Methyl 3-(4-Methylpiperazin-1-yl)propanoate are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | methyl 3-(4-methylpiperazin-1-yl)propanoate |
| SMILES | CN1CCN(CC1)CCC(=O)OC |
| InChI Key | ZXVIMWQXEVEKAI-UHFFFAOYSA-N |
| Related CAS Numbers | 7148-05-2 (Ethyl ester)[4][5], 55480-45-0 (Carboxylic acid)[6][7] |
| Appearance | Typically a liquid |
Synthesis of the Core Building Block
Synthetic Strategy: Aza-Michael Addition
The most direct and efficient method for synthesizing Methyl 3-(4-Methylpiperazin-1-yl)propanoate is the aza-Michael addition (or conjugate addition) of 1-methylpiperazine to methyl acrylate.[8] This reaction involves the nucleophilic attack of the secondary amine of 1-methylpiperazine onto the electron-deficient β-carbon of the α,β-unsaturated ester.
A significant advantage of using 1-methylpiperazine as the starting material is the inherent regioselectivity of the reaction. One nitrogen atom is already a tertiary amine, rendering it non-nucleophilic under these conditions. Consequently, the reaction proceeds selectively at the secondary amine, preventing the formation of di-substituted by-products—a common challenge when using unsubstituted piperazine.[8] The reaction can often be performed neat or in a protic solvent like methanol or ethanol, which can facilitate proton transfer in the mechanism.
Detailed Experimental Protocol: Synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate
-
Materials:
-
1-Methylpiperazine
-
Methyl acrylate
-
Methanol (optional, as solvent)
-
-
Apparatus:
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or sealed vessel for neat reaction)
-
Addition funnel
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-methylpiperazine (1.0 eq). If using a solvent, add methanol (approx. 2-3 mL per mmol of piperazine). Begin stirring the solution.
-
Reagent Addition: Add methyl acrylate (1.0-1.1 eq) dropwise to the stirring solution of 1-methylpiperazine. An exotherm may be observed. For larger scale reactions, cooling in an ice bath during the addition is recommended to control the reaction temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction is often complete within a few hours. Gentle heating (e.g., to 40-50 °C) can be used to drive the reaction to completion.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials.
-
Workup and Purification: Once the reaction is complete, the solvent (if used) is removed under reduced pressure. The crude product is often of sufficient purity for subsequent steps. If further purification is required, vacuum distillation or column chromatography on silica gel can be employed.
-
Visualization: Synthesis Workflow
Caption: Synthetic workflow for the target building block.
Key Chemical Transformations and Applications
The bifunctional nature of Methyl 3-(4-Methylpiperazin-1-yl)propanoate makes it a versatile intermediate. The ester group can be readily transformed into other functionalities, most commonly a carboxylic acid for amide coupling or an alcohol via reduction.
Amide Bond Formation: The Workhorse Reaction
Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[9] This building block is an excellent precursor for creating amides via a robust, two-step sequence: (1) hydrolysis of the methyl ester to the corresponding carboxylic acid, and (2) coupling of the acid with a primary or secondary amine.
-
Materials:
-
Methyl 3-(4-Methylpiperazin-1-yl)propanoate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water, Methanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
Saponification: Dissolve the starting ester (1.0 eq) in a mixture of water and a co-solvent like methanol or THF. Add an aqueous solution of NaOH or LiOH (1.5-2.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC or LC-MS analysis indicates complete consumption of the starting ester.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately neutral or slightly acidic (pH 6-7). The carboxylic acid product, 3-(4-methylpiperazin-1-yl)propanoic acid, may precipitate or can be isolated after solvent removal.[10]
-
Isolation: The product can be isolated by filtration if it precipitates, or by evaporating the solvents and purifying the resulting solid/oil.
-
-
Materials:
-
3-(4-Methylpiperazin-1-yl)propanoic acid (from step 4.1.1)
-
Target amine (primary or secondary)
-
EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
A suitable base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Activation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Coupling Agent: Add EDCI (1.1 eq) to the mixture and stir at room temperature for 15-30 minutes. This forms the active ester intermediate.
-
Amine Addition: Add the target amine (1.0 eq) followed by the base (DIPEA, 2.0-3.0 eq).
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup and Purification: Quench the reaction with water or saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
-
Ester Reduction to a Primary Alcohol
Reduction of the ester provides access to the corresponding primary alcohol, 3-(4-methylpiperazin-1-yl)propan-1-ol. This alcohol is a valuable intermediate for synthesizing ethers or can be converted into a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution reactions.[11]
-
Materials:
-
Methyl 3-(4-Methylpiperazin-1-yl)propanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
-
Procedure:
-
Setup: In a dry flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF and cool to 0 °C in an ice bath.
-
Ester Addition: Dissolve the starting ester (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quenching (Fieser workup): Cautiously quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired alcohol.
-
Visualization: Key Chemical Transformations
Caption: Key transformations of the core building block.
Case Study: Application in the Synthesis of Kinase Inhibitor Scaffolds
The 4-methylpiperazine moiety is a hallmark of many successful tyrosine kinase inhibitors, most notably Imatinib (Gleevec), a frontline therapy for chronic myeloid leukemia (CML).[12][13] The side chain of Imatinib is N-(5-amino-2-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide. While the synthesis of Imatinib itself involves coupling 4-(4-methylpiperazinomethyl)benzoyl chloride with the core amine, our building block provides a synthetically equivalent and versatile alternative for constructing similar scaffolds.[12][14]
The 3-carbon propanoate linker offers a different spacing and vector compared to the benzylmethyl linker in Imatinib, which can be crucial for optimizing binding interactions in a new target. A medicinal chemist could use the building block to rapidly synthesize a library of analogues by:
-
Hydrolyzing Methyl 3-(4-Methylpiperazin-1-yl)propanoate to its carboxylic acid form.
-
Coupling this acid with a diverse range of aromatic or heteroaromatic amines (the "warheads" of the kinase inhibitor).
This strategy allows for the exploration of new chemical space while retaining the beneficial properties of the 4-methylpiperazine tail.
Visualization: Drug Synthesis Workflow
Caption: Logic flow for drug candidate synthesis.
Conclusion
Methyl 3-(4-Methylpiperazin-1-yl)propanoate is more than just a chemical intermediate; it is a strategically designed building block that provides a direct entry point into chemical space rich with therapeutic potential. Its straightforward synthesis, predictable reactivity, and the inherent value of the 4-methylpiperazine moiety make it an indispensable tool for medicinal chemists. By leveraging its bifunctional nature, researchers can efficiently construct novel molecules with enhanced drug-like properties, accelerating the journey from initial hit to viable clinical candidate.
References
- Vertex AI Search. (n.d.). An optimized approach in the synthesis of Imatinib intermediates and its analogues.
- Vertex AI Search. (n.d.). An optimized approach in the synthesis of imatinib intermediates and analogues.
- ACS Publications. (2008, April 15). A Facile Total Synthesis of Imatinib Base and Its Analogues. Organic Process Research & Development.
- RSC Publishing. (2016, June 15). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances.
- ACS Publications. (2019, July 31). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Organic Process Research & Development.
- Benchchem. (n.d.). An in-depth Technical Guide to Methyl 3-(piperazin-1-yl)propanoate.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate.
- Fluorochem. (n.d.). 3-(4-Methyl-piperazin-1-yl)-propionic acid ethylester.
- Benchchem. (n.d.). Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate in Organic Synthesis.
- Benchchem. (n.d.). Methyl 3-(piperazin-1-yl)propanoate molecular weight.
- PMC. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine.
- Sigma-Aldrich. (n.d.). 3-(4-methylpiperazin-1-yl)propanoic acid.
- Santa Cruz Biotechnology. (n.d.). 3-(4-Methylpiperazin-1-yl)propionic acid.
- PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid.
- Benchchem. (n.d.). Ethyl 3-(4-methylpiperazin-1-yl)propanoate.
- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ChemicalBook. (2026, January 13). 3-(4-methylpiperazin-1-yl)propanoic acid.
- MDPI. (2021, April 2). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
Sources
- 1. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Ethyl 3-(4-methylpiperazin-1-yl)propanoate | 7148-05-2 | Benchchem [benchchem.com]
- 6. 3-(4-methylpiperazin-1-yl)propanoic acid | 55480-45-0 [sigmaaldrich.com]
- 7. 3-(4-Methylpiperazin-1-yl)propanoic acid | C8H16N2O2 | CID 1395380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. 3-(4-methylpiperazin-1-yl)propanoic acid | 55480-45-0 [chemicalbook.com]
- 11. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Potential of Methyl 3-(4-Methylpiperazin-1-yl)propanoate Derivatives
Executive Summary
The piperazine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetics. This guide delves into the therapeutic potential of derivatives based on the "Methyl 3-(4-Methylpiperazin-1-yl)propanoate" core. This bifunctional molecule, featuring a modifiable secondary amine and an ester group, serves as a versatile starting point for creating extensive compound libraries.[3] We will explore the synthesis, mechanisms of action, and detailed evaluation protocols for three primary areas of biological activity: anticancer, antimicrobial, and anti-inflammatory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for novel therapeutic discovery.
The Core Scaffold: Synthesis and Derivatization Strategy
The parent compound, Methyl 3-(4-Methylpiperazin-1-yl)propanoate, provides two primary points for chemical modification to generate diverse derivatives: the secondary amine of the piperazine ring and the methyl ester. The most common strategy involves the N-alkylation or N-acylation of the piperazine nitrogen, which readily reacts with various electrophiles like alkyl halides or acid chlorides.[3] This allows for the systematic introduction of a wide array of functional groups to probe structure-activity relationships (SAR).
A generalized synthetic approach involves the reaction of Methyl 3-(piperazin-1-yl)propanoate (the demethylated precursor) with an appropriate electrophile. The initial synthesis of this precursor can be achieved via aza-Michael addition between piperazine and methyl acrylate.[4][5]
Caption: General synthetic workflow for N-substituted derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Piperazine derivatives have emerged as a significant class of anticancer agents, capable of interacting with multiple molecular targets implicated in cancer.[1][6] Their derivatives often induce cytotoxicity in tumor cells through mechanisms such as the induction of programmed cell death (apoptosis) and the inhibition of critical cell survival pathways.[7][8][9]
Causality of Action: Key Mechanistic Insights
The anticancer effects of these derivatives are frequently attributed to their ability to modulate key signaling pathways that are dysregulated in cancer.
-
Inhibition of Pro-Survival Signaling: A primary target is the PI3K/Akt/mTOR pathway, which is over-activated in many cancers and plays a central role in promoting cell proliferation and survival.[1] By inhibiting components of this pathway, piperazine derivatives can effectively shut down these survival signals, leading to cancer cell death.[7]
-
Induction of Apoptosis: These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[8][9] This is often evidenced by the activation of caspases (key executioner proteins in apoptosis) and changes in mitochondrial membrane potential.[8][9]
-
Cell Cycle Arrest: Some derivatives can halt the cancer cell cycle, often at the G1/S or G2/M phase, preventing the cells from dividing and proliferating.[6][7]
Caption: Inhibition of the PI3K/Akt pro-survival pathway by derivatives.
Data Presentation: Quantifying Cytotoxic Potency
The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | Cancer Type | IC50 (µM) [6][8] | Positive Control (Doxorubicin) IC50 (µM) |
| Derivative A | MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 | 0.9 ± 0.1 |
| Derivative A | HCT-116 | Colon Carcinoma | 2.8 ± 0.3 | 0.5 ± 0.07 |
| Derivative B | A549 | Lung Carcinoma | 11.5 ± 1.2 | 1.1 ± 0.2 |
| Derivative B | PC-3 | Prostate Carcinoma | 8.1 ± 0.9 | 2.3 ± 0.4 |
Note: Data are for illustrative purposes.
Experimental Protocols: Validating Anticancer Effects
A tiered screening approach is standard practice, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies.[10]
Caption: Experimental workflow for in vitro anticancer screening.
This protocol determines a compound's effect on cell viability.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HCT-116) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS).[11][12] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.
-
Drug Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[11]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microbes
The piperazine scaffold is present in several antimicrobial agents.[13] Derivatives of Methyl 3-(4-Methylpiperazin-1-yl)propanoate are therefore logical candidates for screening against bacterial and fungal pathogens.[14][15][16]
Causality of Action: Disrupting Microbial Viability
While specific mechanisms must be determined empirically, nitrofurans containing piperazine moieties offer a model. They act as prodrugs activated by bacterial nitroreductases to generate reactive intermediates that cause multi-targeted damage, including DNA damage and inhibition of ribosomal protein synthesis and key metabolic enzymes.[17] This multifaceted attack is advantageous as it can lower the incidence of acquired resistance.
Data Presentation: Determining Minimum Inhibitory Concentration (MIC)
Antimicrobial activity is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), the lowest compound concentration that prevents visible microbial growth.[1][18]
| Compound | Organism | Type | MIC (µg/mL) [19] | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Derivative C | Staphylococcus aureus | Gram-positive | 8 | 1 |
| Derivative C | Escherichia coli | Gram-negative | 16 | 0.5 |
| Derivative C | Candida albicans | Fungus | 32 | 2 |
| Derivative D | Staphylococcus aureus | Gram-positive | 4 | 1 |
| Derivative D | Escherichia coli | Gram-negative | 8 | 0.5 |
| Derivative D | Candida albicans | Fungus | 16 | 2 |
Note: Data are for illustrative purposes.
Experimental Protocol: Broth Microdilution for MIC Determination[19][20][22]
This is the gold-standard method for quantitative antimicrobial susceptibility testing.
Caption: Workflow for the broth microdilution MIC assay.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[17] Concentrations might range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism from a fresh agar plate (18-24 hours old). Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[17]
-
Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Seal the plate and incubate at 35±1°C for 16-20 hours in ambient air.[17]
-
Reading the MIC: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The growth control well must show distinct turbidity.[17]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Salicylate derivatives bearing a piperazine moiety have demonstrated potent anti-inflammatory activities, suggesting that this scaffold is a promising starting point for developing novel anti-inflammatory agents.[20][21]
Causality of Action: Suppressing Inflammatory Mediators
The anti-inflammatory effects of piperazine derivatives can be mediated through several mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: Compounds can significantly inhibit the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from activated immune cells (e.g., macrophages).[21][22]
-
Modulation of Inflammatory Enzymes: A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of pain and inflammation.[21]
Data Presentation: Measuring Inhibition of Inflammatory Markers
Efficacy can be demonstrated in vivo through models like carrageenan-induced paw edema or in vitro by measuring the inhibition of inflammatory mediators.
| Compound | Assay | Metric | Result [20][22] | Positive Control (Indomethacin) |
| Derivative E | Carrageenan-induced Paw Edema (in vivo) | % Inhibition of Edema | 58.4% | 65.2% |
| Derivative E | LPS-stimulated RAW 264.7 cells (in vitro) | % Inhibition of TNF-α release | 62.1% | 70.5% |
| Derivative F | Carrageenan-induced Paw Edema (in vivo) | % Inhibition of Edema | 45.2% | 65.2% |
| Derivative F | LPS-stimulated RAW 264.7 cells (in vitro) | % Inhibition of IL-6 release | 55.8% | 68.9% |
Note: Data are for illustrative purposes.
Experimental Protocol: In Vitro Cytokine Release Assay[24]
This protocol assesses a compound's ability to suppress the production of inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test derivatives for 1 hour prior to stimulation.
-
Stimulation: Stimulate the cells by adding LPS (e.g., at 1 µg/mL) to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control.
Conclusion and Future Perspectives
Derivatives of the Methyl 3-(4-Methylpiperazin-1-yl)propanoate scaffold represent a highly versatile and promising class of compounds for therapeutic development. The inherent "drug-like" properties of the piperazine ring, combined with the potential for extensive and systematic chemical modification, provide a robust platform for generating novel candidates with potent anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on comprehensive Structure-Activity Relationship (SAR) studies to identify the key structural features responsible for each biological activity. Lead compounds identified through the in vitro screening protocols detailed in this guide should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic profiles, and safety. The ultimate goal is the development of new therapeutic agents with improved potency, selectivity, and lower toxicity compared to existing treatments.[2]
References
- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (2025). Benchchem.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PMC.
- In vitro antimicrobial susceptibility testing methods. (2018). Pure.
- The different methods for in vitro antimicrobial susceptibility testing...
- Singh, et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. DOI.
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (2025). Benchchem.
- Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio.
- Antimicrobial Susceptibility Testing.
- In Vitro Antibacterial Susceptibility Testing Protocols for Furagin. (2025). Benchchem.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC - NIH.
- Effect of a novel piperazine compound on cancer cells. (2021).
- An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)
- Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. [Source not available].
- Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate in Organic Synthesis. (2025). Benchchem.
- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024).
- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2016). MDPI.
- Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2011). MDPI.
- Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.
- Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. [Source not available].
- Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer. (2023). AVESİS.
- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2016). PubMed.
- Methyl 2-Methyl-3-(4-methylpiperazin-1-yl)
- Anti-inflammatory Effect of a New Piperazine Derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. (2018). PubMed.
- Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Eco-Vector Journals Portal.
- Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). PMC.
- Synthesis and antimicrobial activity of some new N-methyl-piperazinylthiadiazoles and their azetidinones.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2025).
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2021). Asian Pacific Journal of Health Sciences.
- In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026). PMC.
- Synthesis of Mercapto Heterocyclic Derivatives of 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-thio-propan-1-one and its Biological Activities. (2017). Journal of Environmental Nanotechnology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. museonaturalistico.it [museonaturalistico.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. apjhs.com [apjhs.com]
- 14. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Mercapto Heterocyclic Derivatives of 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-thio-propan-1-one and its Biological Activities | Journal of Environmental Nanotechnology [nanoient.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. apec.org [apec.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate via Aza-Michael Addition
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate. The described method utilizes the aza-Michael addition, a robust and efficient C-N bond-forming reaction, between 1-methylpiperazine and methyl acrylate. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, purification strategies, and characterization data. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure reliable and reproducible results.
Introduction
Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a valuable building block in medicinal chemistry and pharmaceutical development. The piperazine moiety is a privileged scaffold found in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The N-methyl group on the piperazine ring can influence the basicity and lipophilicity of the final compound, while the methyl propanoate tail provides a versatile handle for further chemical modifications, such as amide bond formation or ester hydrolysis followed by subsequent coupling reactions.
The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is an atom-economical and highly efficient method for the synthesis of β-amino carbonyl compounds.[1] This approach is particularly well-suited for the preparation of Methyl 3-(4-Methylpiperazin-1-yl)propanoate due to the high nucleophilicity of the secondary amine in 1-methylpiperazine and the electrophilic nature of methyl acrylate. The reaction typically proceeds with high yield and selectivity under mild conditions.
This guide will detail a reliable, scalable, and thoroughly characterized protocol for the synthesis of this important synthetic intermediate.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the secondary amine of 1-methylpiperazine on the β-carbon of methyl acrylate.
Caption: Aza-Michael addition of 1-methylpiperazine to methyl acrylate.
Experimental Protocol
This protocol is based on established procedures for the aza-Michael addition of cyclic amines to acrylates.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 1-Methylpiperazine | ≥99% | Sigma-Aldrich |
| Methyl Acrylate | ≥99%, contains MEHQ as inhibitor | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR |
| Round-bottom flask | 250 mL | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Reflux condenser | --- | --- |
| Ice bath | --- | --- |
| Rotary evaporator | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | --- |
| TLC visualization | UV lamp (254 nm), Iodine chamber | --- |
| Column chromatography setup | Silica gel (230-400 mesh) | --- |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (10.0 g, 99.8 mmol, 1.0 equiv).
-
Dissolve the 1-methylpiperazine in anhydrous methanol (100 mL).
-
Cool the solution to 0 °C using an ice bath. This is a critical step to control the initial exotherm of the reaction upon addition of the acrylate.
-
-
Addition of Methyl Acrylate:
-
Slowly add methyl acrylate (9.0 mL, 9.4 g, 109.8 mmol, 1.1 equiv) dropwise to the stirred solution over a period of 30 minutes. The slow addition is crucial to maintain the reaction temperature and prevent runaway polymerization of the methyl acrylate.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Eluent: Dichloromethane/Methanol (9:1) with 1% triethylamine. The triethylamine is added to prevent tailing of the basic amine product on the acidic silica gel.
-
Visualization: UV light (254 nm) and an iodine chamber. The starting methyl acrylate is UV active, while the product can be visualized with iodine. The reaction is considered complete when the limiting reagent (1-methylpiperazine) is consumed.
-
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography. For a high-purity product suitable for pharmaceutical applications, column chromatography is recommended.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.
-
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Methyl 3-(4-Methylpiperazin-1-yl)propanoate as a colorless to pale yellow oil.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate.
Characterization Data (Predicted)
As of the date of this publication, dedicated spectral data for Methyl 3-(4-Methylpiperazin-1-yl)propanoate is not widely available in peer-reviewed literature. The following characterization data is predicted based on the analysis of closely related structures, such as Methyl 3-(piperazin-1-yl)propanoate and other N-substituted piperazine derivatives.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 3.67 (s, 3H, -OCH₃), 2.75 (t, J = 7.0 Hz, 2H, -CH₂-COO), 2.6-2.4 (br s, 8H, piperazine ring protons), 2.55 (t, J = 7.0 Hz, 2H, -N-CH₂-), 2.29 (s, 3H, N-CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 172.5 (C=O), 55.0 (piperazine ring carbons), 53.0 (piperazine ring carbons), 51.5 (-OCH₃), 46.0 (N-CH₃), 31.5 (-CH₂-COO) |
| Mass Spectrometry (ESI+) | m/z 187.1441 [M+H]⁺ |
Discussion
The aza-Michael addition of 1-methylpiperazine to methyl acrylate is a highly efficient and straightforward reaction. The use of a slight excess of methyl acrylate ensures the complete consumption of the more valuable 1-methylpiperazine. The reaction can often be performed neat (without solvent); however, the use of a solvent like methanol helps to control the reaction temperature and facilitates handling.
The primary challenge in this synthesis is the potential for di-addition, where a second molecule of methyl acrylate reacts with the newly formed tertiary amine. However, with 1-methylpiperazine, this is not a concern as there are no remaining N-H protons for a second addition.
Purification via column chromatography on silica gel is effective, but care must be taken to deactivate the acidic silica gel by using a mobile phase containing a small amount of a basic modifier like triethylamine. This prevents streaking and improves the separation.
Safety and Handling
-
1-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methyl Acrylate: Flammable liquid and vapor. Toxic if inhaled and may cause respiratory irritation. It is also a lachrymator. Handle in a fume hood with appropriate PPE. The commercial product is stabilized with an inhibitor (MEHQ) to prevent polymerization.
-
The reaction should be conducted in a well-ventilated area, away from ignition sources.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive reagents, incorrect stoichiometry, or insufficient reaction time. | Check the purity of the starting materials. Ensure accurate measurement of reagents. Allow the reaction to proceed for a longer duration, monitoring by TLC. |
| Polymerization of methyl acrylate | Reaction temperature too high during addition. | Add the methyl acrylate more slowly to the cooled solution of 1-methylpiperazine to better dissipate the heat of reaction. |
| Product streaking on TLC plate | Interaction of the basic product with the acidic silica gel. | Add 1% triethylamine to the TLC eluent. |
| Difficult purification | Incomplete reaction leading to a mixture of starting material and product. | Ensure the reaction has gone to completion before work-up. Optimize the gradient for column chromatography to achieve better separation. |
Conclusion
The aza-Michael addition provides a reliable and high-yielding route to Methyl 3-(4-Methylpiperazin-1-yl)propanoate. The protocol detailed in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting product is a key intermediate for the synthesis of a wide range of biologically active molecules.
References
Sources
Application Notes and Protocols: The Strategic Incorporation of Methyl 3-(4-Methylpiperazin-1-yl)propanoate in the Synthesis of Novel Anticancer Agents
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 3-(4-Methylpiperazin-1-yl)propanoate in the synthesis of anticancer agents. This document provides in-depth scientific context, validated experimental protocols, and the rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Privileged Role of the 4-Methylpiperazine Moiety in Oncology
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often enhance the aqueous solubility and bioavailability of drug candidates.[1] The N-methylated piperazine, in particular, is a hallmark of numerous successful anticancer therapeutics, including the pioneering tyrosine kinase inhibitor, Imatinib.[4][5] This moiety is frequently employed to introduce a basic center, which can engage in crucial hydrogen bonding interactions with target proteins, and to modulate the overall pharmacokinetic profile of the molecule.[1][5]
Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a versatile bifunctional reagent that serves as an efficient building block for incorporating this key pharmacophore.[6] It offers a reactive secondary amine for conjugation to the core of a potential drug molecule, while the methyl ester provides a handle for further chemical elaboration or can act as a flexible linker.[6] This guide will detail the practical application of this reagent in the synthesis of a key intermediate for a modern class of anticancer agents.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| IUPAC Name | Methyl 3-(4-methylpiperazin-1-yl)propanoate | [7] |
| Synonym(s) | 3-(4-methyl-1-piperazinyl)propanoic acid methyl ester | |
| Molecular Formula | C10H20N2O2 | [7] |
| Molecular Weight | 200.28 g/mol | [7] |
| CAS Number | 7148-05-2 | [7] |
| Appearance | Liquid | [7] |
| Purity | Typically ≥95% | |
| Storage | Refrigerated storage recommended | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [8] |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | |
| Pictograms | GHS07 (Exclamation mark) |
Note: The safety information is for the corresponding propanoic acid, as detailed GHS information for the methyl ester is less consistently available. Standard laboratory precautions for handling organic chemicals should always be followed. Consult the specific Safety Data Sheet (SDS) from your supplier before use.[9][10][11]
Synthetic Protocol: Amide Coupling for the Preparation of a Kinase Inhibitor Intermediate
This protocol details the synthesis of N-(4-methyl-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)propanamide, a key intermediate that can be further elaborated into a variety of kinase inhibitors through reduction of the nitro group and subsequent coupling reactions. This amide bond formation is a fundamental and widely applicable transformation in pharmaceutical synthesis.
Rationale for Experimental Design
The chosen reaction is a standard amide coupling between the carboxylic acid derived from the hydrolysis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate and an aniline derivative.
-
Hydrolysis of the Ester: The protocol begins with the saponification of the methyl ester to the corresponding carboxylic acid. This is a necessary step to activate the molecule for amide bond formation. Lithium hydroxide is a suitable base for this transformation, as it is effective and the resulting lithium carboxylate is typically well-behaved in subsequent steps.
-
Amide Coupling: A carbodiimide-mediated coupling is employed, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive. EDC is a water-soluble carbodiimide, which facilitates purification by allowing for the easy removal of the urea byproduct through aqueous extraction. HOBt is added to suppress side reactions and minimize racemization (though not a concern for this achiral substrate), leading to higher yields and purity of the desired amide.
-
Solvent and Base: Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve a wide range of organic compounds. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to neutralize the hydrochloride salt of EDC and to maintain a basic environment conducive to the coupling reaction.
Experimental Workflow Diagram
Sources
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells | MDPI [mdpi.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 3-(4-Methylpiperazin-1-yl)propanoic acid | C8H16N2O2 | CID 1395380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Application Notes & Protocols: Methyl 3-(4-Methylpiperazin-1-yl)propanoate in the Synthesis of Novel Heterocyclic Compounds
Executive Summary & Chemical Profile
In modern drug discovery, optimizing the pharmacokinetic (PK) and physicochemical properties of a lead compound is as critical as its target affinity. Methyl 3-(4-methylpiperazin-1-yl)propanoate (CAS: 33544-40-0)[1] has emerged as a premier bifunctional building block for this purpose. By serving as a versatile precursor, it allows medicinal chemists to seamlessly graft a solubilizing 4-methylpiperazine moiety onto novel heterocyclic scaffolds, such as oxadiazoles, triazoles, and benzimidazoles.
This guide provides an authoritative, self-validating framework for utilizing this ester in the preparation of advanced heterocyclic intermediates, detailing the causality behind experimental conditions and providing robust in-process controls (IPCs).
Mechanistic Insights: The Rationale for the Scaffold
As an Application Scientist, it is essential to understand why this specific building block is chosen over direct functionalization:
-
Aqueous Solubilization via Protonation: The distal tertiary amine of the 4-methylpiperazine group possesses a pKa of approximately 9.0. At physiological pH (7.4), it remains predominantly protonated. This enables the formation of highly stable, water-soluble salts (e.g., hydrochlorides or mesylates), which drastically improves the oral bioavailability of otherwise lipophilic kinase inhibitors[2].
-
Spacer Flexibility (The "Insulator" Effect): Direct attachment of a piperazine ring to an electron-deficient aromatic heterocycle often reduces the amine's basicity via resonance delocalization. The two-carbon propanoate linker (-CH₂-CH₂-) acts as an aliphatic insulator, preserving the high pKa of the terminal amine while providing conformational flexibility to minimize steric clashes within the target protein's binding pocket.
-
Bifunctional Reactivity: The terminal methyl ester acts as a latent electrophile. It can be directly hydrazinolyzed to form a hydrazide[3] (a precursor for 5-membered heterocycles) or saponified to the corresponding carboxylic acid (CAS: 55480-45-0)[4] for standard amide coupling.
Synthetic Workflows & Pathway Visualizations
The synthetic utility of Methyl 3-(4-methylpiperazin-1-yl)propanoate diverges into two primary workflows depending on the target heterocycle.
Workflow A: Hydrazinolysis to 1,3,4-Oxadiazoles and 1,2,4-Triazoles
Direct reaction of the ester with hydrazine hydrate yields the hydrazide intermediate[3]. This intermediate can undergo cyclodehydration with aryl carboxylic acids to form 1,3,4-oxadiazoles, or react with isothiocyanates to yield 1,2,4-triazoles[2].
Workflow A: Synthesis of Oxadiazole and Triazole heterocycles via a hydrazide intermediate.
Workflow B: Saponification to Benzimidazoles
Hydrolysis of the ester provides the propanoic acid derivative[4]. Utilizing standard coupling reagents, the acid is conjugated with ortho-phenylenediamines. Subsequent acid-catalyzed dehydration yields a benzimidazole core.
Workflow B: Saponification and amide coupling leading to Benzimidazole heterocycles.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered with built-in validation steps to ensure reproducibility and high fidelity in structural conversion.
Protocol 1: Synthesis of 3-(4-Methylpiperazin-1-yl)propanehydrazide
Causality: Hydrazine is a powerful nucleophile, but an excess must be used to prevent the formation of symmetric, inactive diacylhydrazines. Ethanol is chosen as the solvent to maintain homogeneity and allow for a safe reflux temperature.
-
Setup: Dissolve Methyl 3-(4-methylpiperazin-1-yl)propanoate (1.0 eq, 10 mmol) in absolute ethanol (20 mL).
-
Addition: Add hydrazine hydrate (80% aqueous solution, 5.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (80 °C) for 12 hours.
-
IPC (In-Process Control): Monitor via TLC (DCM:MeOH = 9:1, Ninhydrin stain). The starting ester will elute higher ( Rf≈0.6 ), while the hydrazide product will remain near the baseline ( Rf≈0.1 ) and stain intensely purple due to the primary amine.
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Workup: Concentrate the mixture in vacuo to remove ethanol and excess hydrazine. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual water, yielding the crude hydrazide[3] as a viscous oil or low-melting solid.
Protocol 2: Cyclization to 1,3,4-Oxadiazole Derivatives
Causality: Phosphorus oxychloride ( POCl3 ) acts as both the solvent and a potent dehydrating agent, driving the cyclodehydration of the transient diacylhydrazine intermediate forward.
-
Setup: In a dry, argon-purged flask, combine the crude hydrazide from Protocol 1 (1.0 eq) with an aryl carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add POCl3 (10 volumes). Warning: Highly exothermic and corrosive.
-
Reaction: Heat the mixture to 90 °C for 6 hours.
-
IPC: Monitor via LC-MS. Look for the [M+H]+ of the target oxadiazole. The presence of a mass +18 Da higher indicates incomplete cyclization (un-dehydrated diacylhydrazine).
-
Quench & Isolate: Cool the reaction to room temperature and pour it dropwise over crushed ice. Neutralize carefully with saturated aqueous NaHCO3 to pH 8. Extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate.
Protocol 3: Saponification to 3-(4-Methylpiperazin-1-yl)propanoic acid
Causality: Because the resulting acid is a highly water-soluble zwitterion, traditional aqueous extraction will lead to total product loss. The protocol isolates the product as a stable dihydrochloride salt[4].
-
Setup: Dissolve the ester (1.0 eq) in a 1:1 mixture of THF and water (0.5 M).
-
Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2O , 2.0 eq). Stir at room temperature for 4 hours.
-
IPC: Disappearance of the methyl ester singlet ( ∼3.6 ppm ) in 1H -NMR of a reaction aliquot, or complete consumption of the ester peak in LC-MS.
-
Isolation: Remove THF in vacuo. Cool the aqueous layer to 0 °C and acidify to pH 2 using 4M HCl in dioxane. Lyophilize the aqueous solution completely. Suspend the resulting solid in cold ethanol, filter to remove LiCl salts, and concentrate the filtrate to yield the dihydrochloride salt of the acid[4].
Quantitative Data Presentation
To aid in compound tracking and analytical verification, the physicochemical properties of the key intermediates in these workflows are summarized below.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Predicted ClogP | Primary Application |
| Methyl 3-(4-methylpiperazin-1-yl)propanoate | 33544-40-0 | 186.25 | 0.8 | Starting Material |
| 3-(4-Methylpiperazin-1-yl)propanoic acid | 55480-45-0 | 172.22 | -0.2 | Amide/Benzimidazole Precursor |
| 3-(4-Methylpiperazin-1-yl)propanehydrazide | 24636-93-9 | 186.25 | -0.5 | Oxadiazole/Triazole Precursor |
References[4] Title: 3-(4-methylpiperazin-1-yl)propanoic acid | 55480-45-0 - ChemicalBook
Sources
- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. WO2009006959A1 - Pyridazinone derivates - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-(4-methylpiperazin-1-yl)propanoic acid | 55480-45-0 [chemicalbook.com]
Troubleshooting & Optimization
How to avoid di-substituted by-products in "Methyl 3-(4-Methylpiperazin-1-yl)propanoate" synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. Here, we address frequently encountered challenges, with a primary focus on the prevention of di-substituted by-products, and provide field-proven insights and detailed protocols to ensure the integrity of your synthesis.
Introduction: The Challenge of Selectivity
The synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate is most commonly achieved through an aza-Michael addition of N-methylpiperazine to methyl acrylate. While this reaction is efficient, a significant challenge lies in controlling the selectivity of the addition. N-methylpiperazine possesses two nucleophilic nitrogen atoms: a tertiary amine and a secondary amine. The desired product is formed through the reaction of the secondary amine. However, a competing reaction can occur where the newly formed secondary amine of the product molecule reacts with a second molecule of methyl acrylate, leading to the formation of a di-substituted by-product, Dimethyl 3,3'-(piperazine-1,4-diyl)dipropanoate. This guide will provide you with the strategies to minimize the formation of this impurity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a di-substituted by-product in my reaction. What is the primary cause of this?
The formation of the di-substituted by-product is a common issue and is primarily due to the reactivity of the secondary amine in the mono-adduct product, which can compete with the starting N-methylpiperazine for reaction with methyl acrylate. Several factors can exacerbate this issue, including stoichiometry, reaction temperature, and the rate of addition of reagents.
Q2: How can I control the stoichiometry of the reaction to favor the mono-substituted product?
Controlling the stoichiometry is a fundamental strategy to favor mono-alkylation. By using a molar excess of N-methylpiperazine relative to methyl acrylate, you can statistically increase the probability that a molecule of methyl acrylate will react with a molecule of the starting amine rather than the mono-substituted product.
Recommendation: A common starting point is to use a 2 to 5-fold molar excess of N-methylpiperazine. The optimal ratio may need to be determined empirically for your specific reaction scale and conditions.
| Molar Ratio (N-methylpiperazine : Methyl Acrylate) | Expected Outcome |
| 1 : 1 | High probability of di-substitution |
| 2 : 1 | Improved mono-selectivity |
| 3-5 : 1 | Generally good to excellent mono-selectivity |
Q3: Does the rate of addition of methyl acrylate matter?
Absolutely. The rate of addition of the Michael acceptor (methyl acrylate) is a critical parameter. A slow, dropwise addition of methyl acrylate to the solution of N-methylpiperazine helps to maintain a low instantaneous concentration of the acrylate. This ensures that there is always a large excess of the starting amine available to react, thereby minimizing the opportunity for the mono-adduct to react with a second molecule of acrylate.[1]
Experimental Protocol 1: Stoichiometric Control and Slow Addition
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylpiperazine (3.0 eq.) in a suitable solvent such as methanol or acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath. Lower temperatures can help to control the exothermic nature of the reaction and improve selectivity.
-
Slow Addition: Add methyl acrylate (1.0 eq.), dissolved in a small amount of the reaction solvent, to the dropping funnel. Add the methyl acrylate solution dropwise to the stirred N-methylpiperazine solution over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to remove the excess N-methylpiperazine and any remaining di-substituted by-product.
Q4: What is the effect of reaction temperature on the formation of the di-substituted by-product?
The aza-Michael addition is an exothermic reaction. Running the reaction at elevated temperatures can increase the rate of both the desired mono-addition and the undesired di-addition. However, lower temperatures generally favor the kinetic product, which in this case is the desired mono-adduct. By keeping the temperature low (e.g., 0-10 °C), you can often improve the selectivity for the mono-substituted product.
Q5: Are there any methods to temporarily "protect" one of the amine groups to ensure mono-substitution?
Yes, this is a very effective strategy. Two common methods are the use of a mono-protonated salt and in-situ protection with carbon dioxide.
1. In-Situ Mono-protonation: By reacting N-methylpiperazine with one equivalent of a strong acid (like HCl), you can form the mono-hydrochloride salt. The protonated tertiary ammonium group is no longer nucleophilic, effectively "protecting" it and directing the Michael addition to the free secondary amine.[2][3]
Experimental Protocol 2: Mono-protonation Strategy
-
Salt Formation: In a reaction vessel, dissolve N-methylpiperazine (1.0 eq.) in a suitable solvent (e.g., ethanol). Slowly add one equivalent of aqueous hydrochloric acid with stirring.
-
Addition of Michael Acceptor: To this solution, add methyl acrylate (1.0 eq.) dropwise at room temperature.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 4-6 hours. After completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude product, which can be further purified.
2. In-Situ Protection with Carbon Dioxide: A greener and reversible alternative to traditional protecting groups is the use of carbon dioxide. Bubbling CO2 through a solution of the amine can form a carbamate salt with the more basic and sterically accessible secondary amine, temporarily protecting it and allowing the other amine to react.[4][5][6] While this is a powerful technique for symmetric diamines, for N-methylpiperazine, careful control of conditions would be necessary to favor protection of the secondary amine.
Q6: How can I identify and quantify the di-substituted by-product in my reaction mixture?
Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying the di-substituted by-product.
-
GC-MS: The desired product and the by-product will have different retention times and distinct mass spectra. The molecular ion peak for the desired product, Methyl 3-(4-Methylpiperazin-1-yl)propanoate, will be at m/z 186.26, while the di-substituted by-product, Dimethyl 3,3'-(piperazine-1,4-diyl)dipropanoate, will have a molecular ion peak at m/z 272.35.
-
¹H NMR: The ¹H NMR spectrum of the di-substituted by-product will show a higher degree of symmetry compared to the mono-substituted product. Specifically, the signals corresponding to the piperazine ring protons will be different. In the di-substituted product, due to symmetry, you would expect to see fewer and potentially broader signals for the piperazine protons compared to the more complex splitting pattern in the mono-substituted product.
-
¹³C NMR: Similarly, the ¹³C NMR spectrum of the di-substituted product will show fewer signals for the piperazine ring carbons due to symmetry.
References
-
A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. (2015). Auburn University. [Link]
-
Aza-Michael Addition in Explicit Solvent: A Relative Energy Gradient-Interacting Quantum Atoms Study. (2023). ChemPhysChem. [Link]
-
Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. (2013). Green Chemistry. [Link]
-
Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. (2007). European Journal of Organic Chemistry. [Link]
-
Solvent effects in the aza-Michael addition of anilines. (2018). Comptes Rendus Chimie. [Link]
-
Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. (2009). The Journal of Organic Chemistry. [Link]
-
ChemInform Abstract: Carbon Dioxide as a Reversible Amine-Protecting Agent in Selective Michael Additions and Acylations. (2013). ChemInform. [Link]
-
Aza-Michael Addition in Explicit Solvent: A Relative Energy Gradient-Interacting Quantum Atoms Study. (2023). PubMed. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. [Link]
-
Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. (2022). RSC Green Chemistry. [Link]
-
Effect of reaction time and temperature on the aza-Michael addition reaction. (2019). ResearchGate. [Link]
-
Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. (2020). European Journal of Organic Chemistry. [Link]
-
Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. (2013). The Royal Society of Chemistry. [Link]
-
Conversions after given time of the aza-Michael addition of 3–7 with methyl acrylate (B) or tert-butyl acrylate (E) performed at 80 °C under solvent and catalyst free conditions. (2020). ResearchGate. [Link]
-
Performing a reaction on one side of piperazine ring. (2022). Chemistry Stack Exchange. [Link]
-
N-METHYLPIPERAZINE. Ataman Kimya. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]
-
Michael-type addition of azoles of broad-scale acidity to methyl acrylate. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023). MDPI. [Link]
-
Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. (2025). ResearchGate. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]
-
Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. (2025). ACS Applied Materials & Interfaces. [Link]
- Synthesis method of N-methylpiperazine. (2008).
- Process for the N-monoalkylation of piperazine. (1960).
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. [Link]
-
Cooperative Carbon Dioxide Capture in Diamine-Appended Magnesium-Olsalazine Frameworks. (2023). eScholarship. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (2022).
-
NMR Identification and MS Conformation of the Scopolamine Neurotoxin. (2006). Defense Technical Information Center. [Link]
-
Peptide synthesis using 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one as reagent: benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester and benzyloxycarbonyl-L-aspartyl-(tert-butyl ester)-L-phenylalanyl-L-valine methyl ester. (1985). Organic Syntheses. [Link]
-
3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (2007). Organic Letters. [Link]
-
Highly selective production of renewable methyl acrylate via aldol condensation over Cu modified nitrogen-containing Beta zeolites. (2024). Nature Communications. [Link]
-
Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. (2021). MDPI. [Link]
- Preparation method of 1-methyl piperazine. (2012).
-
Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Aza-Michael Addition of N-Methylpiperazine: Optimization & Troubleshooting Center
Welcome to the Technical Support Center for the aza-Michael addition of N-methylpiperazine. As a secondary amine, N-methylpiperazine is a highly valuable nucleophile used extensively in drug development to construct complex piperazine-containing architectures (e.g., meclizine, hydroxyzine, and cetirizine analogues)[1]. However, its secondary nature introduces specific steric and thermodynamic challenges, such as incomplete conversion, retro-Michael reversibility, and competing side reactions.
This guide provides researchers with field-proven mechanistic insights, self-validating protocols, and targeted troubleshooting strategies to maximize reaction yields.
Part 1: Mechanistic Workflow & Optimization Logic
The success of an aza-Michael addition with N-methylpiperazine depends heavily on the electrophilicity of the Michael acceptor and the stabilization of the resulting tertiary amine adduct. Because the reaction is inherently reversible, optimization requires manipulating the equilibrium. This is achieved either by activating the Michael acceptor (via Brønsted bases or hydrogen-bonding solvents) or by utilizing mechanochemical forces to overcome steric barriers[2].
Workflow for optimizing aza-Michael addition of N-methylpiperazine based on acceptor reactivity.
Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and yields, using a sterically hindered acceptor (e.g., para-quinone methide) as a model system[1].
| Entry | Solvent | Catalyst (Equiv) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |
| 1 | THF | None | RT | 24 | <5 | Lack of activation leads to poor nucleophilic attack. |
| 2 | THF | K₂CO₃ (2.0) | RT | 12 | 0 | Base is too weak to activate the hindered system[1]. |
| 3 | THF | t-BuOK (1.5) | RT | 2 | 60 | Strong base promotes addition but may cause side reactions[1]. |
| 4 | H₂O | None | 50 | 12 | 85 | Water provides H-bond activation of the carbonyl, bypassing base. |
| 5 | None | None (Ball Milling) | RT | 0.1 | 80 | Mechanochemical activation overcomes steric barriers rapidly[2]. |
Part 2: Self-Validating Experimental Protocol
Base-Mediated 1,6-Aza-Michael Addition to Sterically Hindered Acceptors Objective: Synthesize a tertiary amine adduct using N-methylpiperazine and a sterically hindered acceptor[1].
Step 1: Substrate Preparation & Inertion Charge a flame-dried Schlenk flask with the Michael acceptor (1.0 equiv) and a magnetic stir bar. Purge the flask with nitrogen for 5 minutes. Causality: While aza-Michael additions are generally moisture-tolerant, excluding oxygen prevents radical-mediated polymerization of electron-deficient alkenes.
Step 2: Solvent & Nucleophile Addition Add anhydrous THF to achieve a 0.1 M concentration. Add N-methylpiperazine (1.2 equiv) dropwise. Causality: A slight excess of the secondary amine pushes the equilibrium forward, counteracting the reversible retro-Michael pathway.
Step 3: Catalyst Introduction Add t-BuOK (1.5 equiv) in one portion[1]. Causality: A strong base is required to deprotonate the nucleophile or activate highly hindered, conjugated acceptors where weaker bases (like K₂CO₃) fail.
Step 4: Self-Validating Reaction Monitoring Stir the reaction at room temperature. Validation Checkpoint: Monitor the reaction via TLC (eluent: CH₂Cl₂/MeOH 9:1) using a ninhydrin stain. The disappearance of the secondary amine (N-methylpiperazine) and the emergence of a tertiary amine product spot confirms conversion. For conjugated acceptors (like p-QMs), a visual shift from bright yellow to a colorless/pale solution provides instant visual validation that the extended π-system has been disrupted by nucleophilic attack[1].
Step 5: Quenching & Purification Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Part 3: Troubleshooting Guide & FAQs
Q: Why is my aza-Michael addition stalling at 50-60% conversion? A: The aza-Michael addition is inherently reversible. Because N-methylpiperazine is a secondary amine, the resulting tertiary amine adduct is sterically bulky, which can thermodynamically favor the retro-Michael reaction. Troubleshooting Action: Shift the equilibrium by using a slight excess of N-methylpiperazine (1.2–1.5 equivalents). Alternatively, lower the reaction temperature once the initial kinetic conversion is achieved to trap the thermodynamically stable adduct, or switch to a protic solvent (like methanol or water) that stabilizes the final adduct via hydrogen bonding.
Q: I am observing polymerization of my acrylate Michael acceptor instead of the desired adduct. How do I prevent this? A: Acrylates and acrylamides are highly susceptible to radical polymerization, especially when exposed to light, heat, or trace oxygen. Troubleshooting Action: Add a radical scavenger such as BHT (butylated hydroxytoluene) or hydroquinone at 0.1–0.5 mol% to the reaction mixture. Additionally, perform the reaction in the dark and ensure the reaction flask is thoroughly degassed with nitrogen or argon prior to the addition of N-methylpiperazine[3].
Q: Can I perform this reaction without a catalyst to improve the green chemistry profile? A: Yes, catalyst-free aza-Michael additions are highly effective when performed in polar protic solvents (e.g., water, methanol). Troubleshooting Action: Use water as the solvent. Water acts as a hydrogen-bond donor, coordinating with the carbonyl oxygen of the Michael acceptor. This coordination withdraws electron density from the conjugated system, significantly increasing the electrophilicity of the β-carbon and facilitating the attack of N-methylpiperazine without the need for basic or Lewis acidic catalysts. Alternatively, mechanochemical ball-milling can drive the reaction solvent-free in a matter of minutes[2].
Q: How does the reactivity of N-methylpiperazine compare to primary amines in this workflow? A: N-methylpiperazine generally exhibits higher nucleophilicity than primary amines due to the electron-donating effect of its alkyl groups. However, it suffers from greater steric hindrance. In competitive environments, primary amines will react faster kinetically to form mono-adducts, but N-methylpiperazine will form highly stable tertiary amine networks if steric barriers are overcome through proper solvent or catalyst selection[3].
References
-
Title: Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers Source: RSC Publishing URL: [Link]
-
Title: Aza-Michael addition by ball milling Source: RSC Publishing URL: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 2. Aza-Michael addition by ball milling - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00133H [pubs.rsc.org]
- 3. Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05404C [pubs.rsc.org]
Identifying and removing common impurities from "Methyl 3-(4-Methylpiperazin-1-yl)propanoate" reactions
Technical Support Center: Methyl 3-(4-Methylpiperazin-1-yl)propanoate Synthesis
Welcome to the technical support guide for the synthesis and purification of Methyl 3-(4-Methylpiperazin-1-yl)propanoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Aza-Michael addition reaction. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your compound.
The synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a cornerstone reaction, typically achieved through the conjugate addition of 1-methylpiperazine to methyl acrylate. While seemingly straightforward, this reaction is prone to several side reactions and impurities that can complicate downstream applications. This guide offers a question-and-answer format to directly address the most pressing issues in your workflow.
Part 1: Impurity Identification - FAQs
This section focuses on identifying the root cause of impurities often observed in the crude reaction mixture.
Q1: My post-reaction TLC plate shows multiple spots besides my product. What are these impurities?
This is the most common issue and arises from unreacted starting materials or side-products. The primary culprits are almost always the same, stemming from the intrinsic reactivity of the reagents.
Causality: The Aza-Michael addition is a nucleophilic addition reaction.[1][2][3][4] The secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. However, incomplete reaction, side reactions like polymerization, or degradation through hydrolysis can lead to a complex mixture.
Common Impurities and Their TLC Characteristics:
| Impurity | Structure | Typical Rf Value | Visualization Notes |
| 1-Methylpiperazine | C₅H₁₂N₂ | Low (Polar) | Streaks on silica gel; stains well with ninhydrin or permanganate. |
| Methyl Acrylate | C₄H₆O₂ | High (Non-polar) | May not visualize well with KMnO₄; use iodine vapor or UV if applicable. |
| Poly(methyl acrylate) | (C₄H₆O₂)n | At baseline (Rf=0) | Remains at the origin as an insoluble, often gummy, solid. |
| Hydrolysis Product | C₈H₁₆N₂O₂ | Very Low (Highly Polar) | Similar or lower Rf than 1-methylpiperazine; may streak significantly. |
Q2: My ¹H NMR spectrum of the crude product is complex. How can I assign peaks to specific impurities?
¹H NMR is your most powerful tool for unambiguous identification. By knowing the characteristic chemical shifts of the starting materials and likely side-products, you can quickly diagnose the purity of your reaction mixture.
Causality: Each molecule has a unique electronic environment, resulting in a distinct NMR fingerprint. Protons on electron-deficient carbons (like the vinyl protons of methyl acrylate) are shifted downfield, while protons on the piperazine ring will appear in the aliphatic region.
¹H NMR Diagnostic Peaks (in CDCl₃):
| Compound | Key Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Methyl Acrylate | Vinyl Protons | 5.8 - 6.4 | Multiplets (dd) | Three distinct signals for the three vinyl protons are a dead giveaway for unreacted acrylate.[5][6] |
| Methyl Ester (-OCH₃) | ~3.76 | Singlet | Can be obscured by the product's methyl ester signal.[5] | |
| 1-Methylpiperazine | Piperazine Ring (-CH₂-) | 2.3 - 2.9 | Multiplets | Complex pattern of broad singlets or multiplets.[7][8] |
| N-Methyl (-NCH₃) | ~2.26 | Singlet | A sharp singlet, often easy to spot.[7] | |
| N-H Proton | Variable (1.5 - 2.5) | Broad Singlet | Often exchanges with D₂O; can be broad and difficult to see. | |
| Product | Piperazine & Propanoate CH₂ | 2.4 - 2.8 | Multiplets | A complex region integrating to 12 protons. |
| Methyl Ester (-OCH₃) | ~3.67 | Singlet | Key signal for the product. | |
| N-Methyl (-NCH₃) | ~2.29 | Singlet | Should integrate to 3 protons relative to the methyl ester. | |
| Hydrolysis Product | Propanoic Acid CH₂ | ~2.5 - 2.9 | Multiplets | Similar to product, but the carboxylic acid proton will be a very broad singlet far downfield (>10 ppm). |
Part 2: Purification Strategies & Protocols
Once impurities are identified, the next step is a targeted purification strategy. This section provides detailed, field-proven protocols to remove specific contaminants.
Q3: How do I efficiently remove the unreacted 1-methylpiperazine?
The basic nature of the piperazine nitrogen is the key to its removal. An acidic wash will protonate the amine, rendering it water-soluble.
Causality: Tertiary and secondary amines are basic and will react with acid to form ammonium salts. These salts are ionic and exhibit high solubility in aqueous solutions, allowing for their extraction from an organic solvent layer.[9][10]
Protocol: Acidic Aqueous Wash
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.
-
Allow the layers to separate completely. The protonated 1-methylpiperazine salt will be in the bottom aqueous layer.
-
Drain and discard the aqueous layer.
-
Repeat the wash (steps 3-6) one more time to ensure complete removal.
-
Proceed to a basic wash (see Q4) to remove any residual acid before drying and concentrating.
Q4: My product is contaminated with the hydrolyzed carboxylic acid. What is the best removal method?
Similar to the acid wash for amines, a basic wash is used to remove acidic impurities like the hydrolysis product.
Causality: The carboxylic acid impurity is acidic (pKa ~4-5). A mild base, like sodium bicarbonate, is strong enough to deprotonate the acid, forming a sodium carboxylate salt. This salt is highly soluble in water and can be easily extracted.
Protocol: Basic Aqueous Wash
-
Following the acidic wash, add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer in the separatory funnel.
-
Shake gently at first, and vent frequently, as CO₂ gas will be evolved. Once gas evolution subsides, shake more vigorously.
-
Allow the layers to separate. The sodium salt of the hydrolyzed impurity will be in the aqueous layer.
-
Drain and discard the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the purified product.
Q5: After purification, my product still contains high-boiling point impurities or has a slight yellow tint. What is the final polishing step?
For the highest purity, especially for pharmaceutical applications, vacuum distillation is the definitive final step. This technique separates compounds based on differences in their boiling points under reduced pressure.
Causality: The desired product has a specific boiling point, which is lowered under vacuum. Non-volatile impurities (like polymers or salts) will remain in the distillation flask, while lower-boiling impurities will distill first. By collecting the fraction that boils at the product's expected temperature, exceptional purity can be achieved.
Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum. Use a short-path distillation head for efficiency. Ensure all glassware joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude, washed, and dried product to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump, ensuring the system is sealed. A typical target pressure is <1 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle. Stir the liquid to ensure smooth boiling.
-
Collect Fractions:
-
Fore-run: Collect the first few drops of distillate, which may contain residual solvents or low-boiling impurities, in a separate receiving flask.
-
Main Fraction: When the distillation temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the pure product.
-
End-run: As the distillation nears completion, the temperature may fluctuate or rise. Stop the distillation before the flask distills to dryness to avoid charring the residue.
-
-
Release Vacuum: Cool the apparatus before slowly and carefully releasing the vacuum to avoid breaking the glassware.
Part 3: Workflow Visualization
To provide a clear overview, the following diagrams illustrate the key processes described in this guide.
Reaction and Impurity Formation Workflow
This diagram shows the main reaction pathway and the points at which common impurities are generated.
Caption: Formation pathway of product and common impurities.
Comprehensive Purification Workflow
This diagram outlines the logical flow of the multi-step purification process to achieve high purity.
Caption: Step-by-step liquid-liquid extraction and distillation workflow.
References
-
ChemicalBook: Methyl acrylate(96-33-3) 1H NMR spectrum. Provides spectral data for the identification of methyl acrylate.
-
Nufarm Polymerization Inhibitors for Methyl Methacrylate. Discusses the polymerization of methacrylates, a relevant side reaction for methyl acrylate.
-
Ivanov, A. A., et al. "Inhibition of the polymerization of methyl methacrylate and methyl acrylate..." Kinet. Catal. (Engl. Transl.), vol. 26:2,PT. 1, Sep. 1985. Academic article on acrylate polymerization.
-
Grishin, D. F., et al. "Inhibition of Polymerization of Methyl Methacrylate by an ortho-Benzoquinone-Amine System." ResearchGate, 2011. Discusses interactions between amines and acrylates, relevant to potential side reactions.
-
Tsutsumi, Y., et al. "(1)H and (13)C NMR chemical shifts of methacrylate molecules..." PubMed, Spectrosc. Lett., vol. 40, no. 4, 2007, pp. 633-43. Provides context on NMR analysis of related acrylate structures.
-
Chemistry Stack Exchange: "Should I remove inhibitor from methyl acrylate?" Community discussion on practical considerations for using acrylates in reactions with amines.
-
Makevale: "Are polymerisation inhibitors causing product failure?" Industry perspective on the role and impact of inhibitors in methacrylate chemistry.
-
ChemicalBook: 1-Methylpiperazine(109-01-3) 1H NMR spectrum. Provides spectral data for the identification of 1-methylpiperazine.
-
Mohan, T. P., et al. "Methacrylate Polymers With 'Flipped External' Ester Groups: A Review." PMC, NIH, Polymers (Basel), vol. 14, no. 12, June 2022, p. 2381. Discusses the chemistry of methacrylates, including ester hydrolysis.
-
Musil, Z., et al. "1-Alkyl-1-methylpiperazine-1,4-diium Salts." IS MUNI. Provides NMR data for related piperazine structures.
-
Biotage: "Is there an easy way to purify organic amines?" Discusses chromatographic purification techniques for amines.
-
PubChem: 1-Methylpiperazine. Comprehensive database entry for 1-methylpiperazine, including properties and spectra.
-
Ma, S. & Jha, S. "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture." ResearchGate, 2017. Details methods for separating amines based on their basicity.
-
SpectraBase: "1-decyl-4-methylpiperazine, 1,4-dioxide, dihydrate - Optional[1H NMR]." Provides NMR data for a related piperazine derivative.
-
Google Patents: US09212305B2. Patent literature mentioning the use of the target compound as a starting material.
-
ATB: methylpiperazine | C5H12N2 | MD Topology | NMR | X-Ray. Database entry with computational and spectral data for 1-methylpiperazine.
-
Kostajnšek, I., et al. "Radical Polymerization of Acrylates, Methacrylates, and Styrene..." ACS Publications, Ind. Eng. Chem. Res., vol. 60, no. 27, 2021, pp. 9635–9656. Comprehensive review on acrylate polymerization and side reactions.
-
Al-Amin, M. "The proposed reaction mechanism for the aza-Michael addition..." ResearchGate, 2023. Discusses the mechanism of the core reaction.
-
Google Patents: NL7905987A. Patent describing the purification of tertiary amines.
-
ResearchGate: "Figure S15: 1 H NMR poly(methyl acrylate)..." Provides an example NMR spectrum for poly(methyl acrylate).
-
Wikipedia: Methyl acrylate. General overview of the properties and reactions of methyl acrylate.
-
Hatada, K., et al. "The NMR chemical shifts between the nonequivalent methylene protons of polymer and oligomers of methyl methacrylate..." SciSpace. Provides detailed NMR analysis of related polymers.
-
SpectraBase: Methylacrylate - Optional[1H NMR] - Spectrum. Database entry with NMR spectrum for methyl acrylate.
-
Organic Chemistry Portal: "Synthesis of secondary and tertiary amines." Provides general context for amine synthesis and purification.
-
Chemist Wizards: "Michael Addition Reaction, Mechanism & Applications." An educational resource explaining the Michael addition.
-
Google Patents: TW202302513A. Patent discussing the hydrolysis of methyl methacrylate, a related side reaction.
-
Gopi, H. N. & Ganesan, A. "Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis." PMC, NIH, Synlett, vol. 2005, no. 1, Jan. 2005, pp. 171-173. Describes purification protocols involving acid/base washes.
-
Google Patents: US8039662B2. Patent describing the preparation and purification of amino acid methyl esters, involving similar functional groups.
-
ResearchGate: "The structure of acrylates and methacrylates." Discusses the reactivity and hydrolysis of acrylates.
-
Kodolitsch, K., et al. "Conversions after given time of the aza‐Michael addition..." ResearchGate, 2020. Provides data on reaction kinetics for similar aza-Michael additions.
-
Vallejos, G. G., et al. "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation." PMC, NIH, Molbank, vol. 2011, no. 1, Jan. 2011, p. M710. Discusses potential side products at high temperatures.
-
Google Patents: CA2023057A1. Patent describing methods to remove secondary amines from tertiary amines.
-
"Separation and Refining of Amino acids." Provides context on purification of compounds with both amine and acid/ester functionalities.
-
Li, J., et al. "Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System." Chemical Research in Chinese Universities, vol. 21, no. 5, 2005, pp. 569-571. Describes alternative catalysts and conditions for Michael additions.
-
Google Patents: CN101631764A. Patent detailing the synthesis of amino acid methyl esters with similar workup procedures.
-
Kodolitsch, K., et al. "Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles." Semantic Scholar, 2020. Discusses the mechanism and conditions for aza-Michael additions.
-
Asymmetric / Catalytic Reactions: "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry. Provides a detailed mechanistic overview of the Michael reaction.
-
Wikipedia: Michael addition reaction. General overview of the Michael addition, including different types of nucleophiles.
-
Kafle, A. "A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction." Auburn University, 2015. Academic thesis discussing the mechanism of aza-Michael additions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistwizards.com [chemistwizards.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Methyl acrylate(96-33-3) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1-Methylpiperazine(109-01-3) 1H NMR [m.chemicalbook.com]
- 8. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CA2023057A1 - Process for reducing the content of primary and secondary amine in a tertiary amine - Google Patents [patents.google.com]
Side reactions to consider during the synthesis of "Methyl 3-(4-Methylpiperazin-1-yl)propanoate"
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing Methyl 3-(4-methylpiperazin-1-yl)propanoate . The primary synthetic route relies on the aza-Michael addition of 1-methylpiperazine to methyl acrylate. While conceptually straightforward, the reaction environment is highly susceptible to competing kinetic and thermodynamic side reactions.
This hub provides an in-depth mechanistic analysis, self-validating experimental protocols, and targeted troubleshooting to ensure high-yield, high-purity synthesis.
I. Mechanistic Overview & Reaction Pathways
To troubleshoot effectively, one must understand the competing pathways in the reaction matrix. The diagram below maps the desired aza-Michael addition against the primary side reactions: radical polymerization, transamidation, ester hydrolysis, and the retro-Michael reversion.
Reaction pathways and side reactions in the aza-Michael synthesis.
II. Troubleshooting Guide & FAQs
Q1: Why is my reaction mixture becoming highly viscous, and why is the yield of the target ester low? Causality: Methyl acrylate is highly prone to spontaneous free-radical polymerization, a process accelerated by light, heat, or trace impurities[1]. The resulting poly(methyl acrylate) drastically increases the viscosity of the reaction mixture and consumes the Michael acceptor, lowering the yield of the desired aza-Michael adduct. Self-Validating Solution: Ensure the methyl acrylate is stabilized with an inhibitor like MEHQ (hydroquinone monomethyl ether). Conduct the reaction in the dark or under amber lighting. Validation step: If viscosity increases, precipitate a small aliquot of the reaction mixture in cold hexanes; the formation of a gummy white solid confirms the presence of polymeric byproducts.
Q2: I am observing a byproduct with a mass corresponding to [M - 32] (loss of methanol). What is the mechanism behind this? Causality: This mass shift indicates a transamidation side reaction. While the aza-Michael addition (conjugate addition to the β -carbon) is kinetically favored and rapid at room temperature[2], the secondary amine of 1-methylpiperazine can theoretically attack the ester carbonyl group via nucleophilic acyl substitution. This expels methanol and forms an amide. This side reaction typically only occurs if the reaction is pushed to excessively high temperatures for prolonged periods. Self-Validating Solution: Maintain the reaction temperature below 40°C. Validation step: Monitor the reaction via GC-MS. The aza-Michael addition is typically complete within 4–6 hours at ambient temperature without a catalyst[3]. If the product peak plateaus while the [M - 32] peak grows, thermal control has been lost.
Q3: During vacuum distillation to purify the product, my yield drops significantly, and I recover starting materials. Why? Causality: The aza-Michael addition is a reversible thermodynamic process. At elevated temperatures (typically >120°C), the adduct undergoes a retro-Michael reaction, decomposing back into 1-methylpiperazine and methyl acrylate. Self-Validating Solution: Perform purification using high-vacuum fractional distillation to keep the boiling point as low as possible. Validation step: Ensure the vapor temperature during distillation does not exceed 80°C (at <1 mbar). If the vacuum is insufficient and the pot temperature rises above 100°C, active reversion is occurring.
Q4: Is di-alkylation a concern in this synthesis, as it is with standard piperazine? Causality: No. A common point of confusion arises from literature discussing the synthesis of methyl 3-(piperazin-1-yl)propanoate from un-methylated piperazine, where mono- vs. di-alkylation is a major challenge requiring selective protonation strategies[4]. However, 1-methylpiperazine possesses only one reactive secondary amine. The other nitrogen is a tertiary amine, which cannot undergo aza-Michael addition to form a stable neutral adduct. Self-Validating Solution: No protecting groups or stoichiometric control are needed to prevent di-alkylation. You can safely use a slight excess of methyl acrylate (1.1 equivalents) to drive the reaction to 100% conversion.
Q5: I am detecting carboxylic acid impurities in my final product. How is the ester hydrolyzing in a non-aqueous reaction? Causality: 1-Methylpiperazine is a relatively strong base. If ambient moisture ( H2O ) is introduced into the reaction mixture or during workup, the basic tertiary and secondary amines catalyze the hydrolysis of the methyl ester into the corresponding carboxylic acid and methanol. Self-Validating Solution: Use strictly anhydrous conditions. Validation step: Dry the 1-methylpiperazine over 4Å molecular sieves prior to use and perform the reaction under an inert Nitrogen ( N2 ) atmosphere.
III. Quantitative Analysis of Side Reactions
The following table summarizes the thermodynamic drivers and typical impurity profiles of the competing reactions, providing a baseline for your analytical LC/GC-MS data.
| Side Reaction / Issue | Kinetic/Thermodynamic Driver | Typical Impurity Profile (%) | Primary Prevention Strategy |
| Polymerization | Radical initiation (Light/Heat) | 5 - 25% (Polymer mass) | 10-50 ppm MEHQ inhibitor, Dark conditions |
| Transamidation | High Temperature (>80°C) | 1 - 5% (Amide byproduct) | Maintain reaction Temp < 40°C |
| Retro-Michael | High Temperature (>120°C) | 10 - 40% (Reversion to SM) | High-vacuum distillation (Pot Temp < 80°C) |
| Ester Hydrolysis | Moisture + Base catalysis | 2 - 10% (Carboxylic Acid) | Anhydrous reagents, N2 atmosphere |
IV. Self-Validating Standard Operating Procedure (SOP)
This solvent-free protocol maximizes atom economy and reaction rate while systematically eliminating the side reactions detailed above[2].
Step-by-step workflow for the synthesis of Methyl 3-(4-methylpiperazin-1-yl)propanoate.
Step 1: Reagent Preparation & Drying
-
Dry 1-methylpiperazine (1.0 eq, 100 mmol, 10.02 g) over activated 4Å molecular sieves for 24 hours prior to use. Causality: Excluding water prevents the basic piperazine from hydrolyzing the ester product.
-
Ensure methyl acrylate (1.1 eq, 110 mmol, 9.47 g) contains 10-50 ppm MEHQ to inhibit radical polymerization[1].
Step 2: Reaction Assembly
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, add the dried 1-methylpiperazine.
-
Purge the flask with Nitrogen ( N2 ) to exclude atmospheric moisture.
Step 3: Controlled Addition (Self-Validating Step)
-
Place the flask in a room-temperature water bath (20-25°C) to act as a heat sink.
-
Add methyl acrylate dropwise over 15 minutes.
-
Validation: The aza-Michael addition is mildly exothermic. A slight temperature rise (e.g., from 20°C to 30°C) confirms reaction initiation. The water bath prevents the temperature from exceeding 40°C, thereby suppressing transamidation side reactions[2].
Step 4: Reaction Maturation
-
Stir the mixture in the dark at 25°C for 4-6 hours.
-
Causality: Darkness prevents photo-initiated polymerization of the excess methyl acrylate.
Step 5: In-Process Control (IPC)
-
Sample 10 µL of the mixture, dilute in methanol, and analyze via GC-MS.
-
Validation: The reaction is deemed complete when the 1-methylpiperazine peak area is <1%.
Step 6: Purification
-
Transfer the mixture to a short-path distillation apparatus.
-
Apply high vacuum (<1 mbar) and slowly heat the oil bath. First, remove unreacted methyl acrylate.
-
Collect the main fraction (Methyl 3-(4-methylpiperazin-1-yl)propanoate) ensuring the pot temperature does not exceed 80°C.
-
Causality: Keeping the distillation temperature strictly controlled prevents the retro-Michael reaction, which would degrade the product back into starting materials.
V. References
-
Dau Duc. "LiClO4 CATALYZED AZA-MICHAEL ADDITION OF SECONDARY AMINES TO α,β-UNSATURATED ESTERS UNDER A SOLVENT-FREE CONDITION." ResearchGate.
-
"Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions." DORAS.
-
"An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate." Benchchem.
-
"Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization." UPCommons.
-
"Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction." MDPI.
Sources
Technical Support Center: Overcoming Poor Peak Shape in HPLC Analysis of "Methyl 3-(4-Methylpiperazin-1-yl)propanoate"
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive troubleshooting framework for addressing poor peak shape, particularly peak tailing, fronting, and splitting, encountered during the High-Performance Liquid Chromatography (HPLC) analysis of "Methyl 3-(4-Methylpiperazin-1-yl)propanoate" and other basic compounds. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting endeavors.
Frequently Asked Questions (FAQs)
Q1: Why does my peak for Methyl 3-(4-Methylpiperazin-1-yl)propanoate show significant tailing?
A1: Peak tailing is the most common peak shape issue for basic compounds like Methyl 3-(4-Methylpiperazin-1-yl)propanoate in reversed-phase HPLC.[1] The primary cause is secondary interactions between the basic analyte and the stationary phase.[2][3]
-
The Culprit: Silanol Groups: Traditional silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[4][5] At mobile phase pH values above 3, these silanols can deprotonate to become negatively charged (Si-O⁻).[1] Your basic analyte, containing a piperazine moiety, will be protonated and carry a positive charge. This leads to a strong ionic interaction, causing a portion of the analyte to be retained longer than the bulk, resulting in a tailing peak.[1][2][6]
Q2: What is the pKa of Methyl 3-(4-Methylpiperazin-1-yl)propanoate and why is it important for my HPLC method?
Q3: Can I use a standard C18 column for this analysis?
A3: While a standard C18 column can be used, it may not be the ideal choice for achieving optimal peak shape for a basic compound like Methyl 3-(4-Methylpiperazin-1-yl)propanoate due to potential secondary interactions.[10] If you are using a C18 column, it is crucial to control the mobile phase pH and consider using a column with extensive end-capping to minimize silanol interactions.[11][12][13] For better retention and peak symmetry, a column specifically designed for basic compounds or a hybrid-silica based column might be more suitable.[14][15][16]
Troubleshooting Guide: A Systematic Approach to Resolving Poor Peak Shape
Poor peak shape can manifest as tailing, fronting, or splitting. Below is a systematic approach to diagnose and resolve these issues.
Issue 1: Peak Tailing
This is characterized by an asymmetrical peak where the latter half is broader than the front half.
To determine the root cause of tailing, inject a neutral compound (e.g., toluene or uracil).
-
If the neutral compound's peak is symmetrical: The tailing of your basic analyte is likely due to chemical interactions with the stationary phase.[17]
-
If the neutral compound's peak also tails: The issue is likely physical, such as a column void, a blocked frit, or excessive extra-column volume.[1][17] In this case, inspect your system for loose fittings, use narrow internal diameter tubing, and consider replacing the column if a void is suspected.[1][18]
If the issue is chemical, the following strategies can be employed, often in combination:
1. Mobile Phase pH Adjustment: This is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[7][9]
-
Low pH (2.5 - 3.5): Lowering the mobile phase pH ensures that the silanol groups on the stationary phase are fully protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with your protonated basic analyte.[1][2]
-
High pH (9 - 11): An alternative is to work at a high pH. This deprotonates your basic analyte, making it neutral. While effective, this requires a pH-stable column (e.g., a hybrid-silica or polymer-based column) to prevent degradation of the stationary phase.[18][19]
2. Mobile Phase Additives:
-
Competing Base: Adding a small amount (e.g., 0.1-0.5%) of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[2] The TEA molecules will preferentially interact with the silanols, preventing your analyte from doing so.[2]
-
Ion-Pairing Agents: For basic compounds, anionic ion-pairing agents like alkyl sulfonates (e.g., sodium heptanesulfonate) can be added to the mobile phase.[20][21][22] These agents form a neutral ion-pair with the protonated analyte, which then interacts with the non-polar stationary phase via a reversed-phase mechanism, improving peak shape and retention.[21][22]
3. Buffer Concentration: A sufficient buffer concentration (typically 25-50 mM) is crucial to maintain a stable pH on the column and can help to mask residual silanol interactions.[2]
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions: Start with a mobile phase of acetonitrile and a 25 mM phosphate buffer at pH 3.0 on a standard C18 column.
-
Additive Introduction: If tailing persists, add 0.1% TEA to the mobile phase.
-
Alternative Approach: As a separate experiment, prepare a mobile phase with 5 mM sodium heptanesulfonate in a phosphate buffer at a neutral pH.
-
Evaluate: Compare the chromatograms from each step to determine the most effective mobile phase composition for symmetrical peaks.
4. Column Selection: Modern HPLC columns offer various chemistries to mitigate the challenges of analyzing basic compounds.
| Column Type | Mechanism for Improved Peak Shape | Best For |
| End-Capped Columns | Residual silanol groups are chemically bonded with a small, inert group (e.g., trimethylsilyl), reducing their availability for secondary interactions.[11][12][23] | General purpose, good starting point for basic compounds. |
| Double/Triple End-Capped | An even more rigorous end-capping process to further minimize silanol activity.[11] | Analytes that are highly sensitive to silanol interactions. |
| Hybrid Silica Columns | The silica matrix is a hybrid of organic and inorganic material, which reduces the number and acidity of silanol groups and increases pH stability.[14][16] | A wide range of compounds, especially at mid to high pH. |
| Polar-Embedded Columns | A polar functional group is embedded near the base of the alkyl chain, which shields the analyte from residual silanols.[18] | Basic compounds, offering alternative selectivity. |
Issue 2: Peak Fronting
This is characterized by an asymmetrical peak where the front half is broader than the latter half.[24]
Common Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting.[25]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[26][27]
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.[26]
-
-
Column Degradation: A void or channel at the head of the column can cause peak fronting.[24][28]
Issue 3: Peak Splitting
This is when a single peak appears as two or more closely eluting peaks.[25][30]
Troubleshooting Workflow for Peak Splitting
Caption: Troubleshooting workflow for peak splitting in HPLC.
Detailed Explanation:
-
Check All Peaks: If all peaks in the chromatogram are split, the problem is likely systemic and occurring before the separation in the column.[25] This could be a blocked frit, a void in the column packing, or an issue with the injector.[30][31]
-
Injection Solvent: If only the analyte peak is splitting, a common cause is dissolving the sample in a solvent that is significantly stronger than the mobile phase.[31] This causes the sample to travel through the column as a distorted band.
-
Co-elution: If the above are ruled out, it's possible that you have two closely eluting compounds.[30][32] To test this, try a smaller injection volume; if two distinct peaks begin to resolve, this is likely the case.[25][30] Method optimization, such as changing the mobile phase composition, temperature, or column chemistry, will be necessary to improve the separation.[30]
References
-
Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. [Link]
-
Covalent. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]
-
Grokipedia. Endcapping. [Link]
-
PharmaCores. (2025, October 20). HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?[Link]
-
Phenomenex. The role of end-capping in reversed-phase. [Link]
-
Bio-Works. Split peaks as a phenomenon in liquid chromatography. [Link]
-
ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. [Link]
-
LCGC International. (2026, March 11). Peak Fronting, Column Life and Column Conditioning. [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]
-
Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Dimer. Ion pairing reagents. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]
-
LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. [Link]
-
LCGC North America. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]
-
Journal of Chromatography A. Chromatographic silanol activity test procedures: The quest for a universal test. [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
LCGC International. (2019, July 1). Hybrid Particle Columns: The First Twenty Years. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
NACALAI TESQUE, INC. Poor peak shape|Products. [Link]
-
Phenomenex. (2020, February 11). pH in LC: Critical for Mobile Phase Methods. [Link]
-
LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Phenomenex. LC Technical Tip. [Link]
-
Element Lab Solutions. (2025, June 24). HALO® Elevate versus Hybrid Silica Particles. [Link]
-
Journal of Chromatographic Science. (2014, September 18). Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. [Link]
-
Chromedia. Hybrid stationary phases. [Link]
-
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. [Link]
-
PubMed. (2012, May 25). Preparation and characterization of hybrid-silica monolithic column with mixed-mode of hydrophilic and strong anion-exchange interactions for pressurized capillary electrochromatography. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lctsbible.com [lctsbible.com]
- 4. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 5. LC Technical Tip [discover.phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation | PharmaCores [pharmacores.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Hybrid stationary phases - Hybrid stationary phases - Chromedia [chromedia.org]
- 17. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 18. chromtech.com [chromtech.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. dimerscientific.com [dimerscientific.com]
- 22. Ion Pair Reagents (for HPLC) | TCI AMERICA [tcichemicals.com]
- 23. grokipedia.com [grokipedia.com]
- 24. pharmaguru.co [pharmaguru.co]
- 25. acdlabs.com [acdlabs.com]
- 26. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 27. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 30. sepscience.com [sepscience.com]
- 31. researchgate.net [researchgate.net]
- 32. bio-works.com [bio-works.com]
Validation & Comparative
"Methyl 3-(4-Methylpiperazin-1-yl)propanoate" vs. "Ethyl 3-(4-methylpiperazin-1-yl)propanoate" in synthesis
Introduction
In medicinal chemistry and advanced organic synthesis, the 3-(4-methylpiperazin-1-yl)propanoate scaffold is a highly valued building block. It is frequently employed to introduce a solubilizing, basic tertiary amine moiety into drug candidates, thereby improving pharmacokinetic properties and bioavailability. When designing a synthetic route, chemists must choose between the methyl ester (MMPP ) and the ethyl ester (EMPP ).
While seemingly a minor structural variation, the choice between a methyl and ethyl ester dictates downstream reactivity, purification parameters, and overall atom economy. This guide provides an objective, data-driven comparison of MMPP and EMPP to assist researchers and drug development professionals in optimizing their synthetic workflows.
Part 1: Structural & Physicochemical Profiling
Both MMPP and EMPP are colorless to pale yellow liquids at room temperature. However, their distinct alkyl chains impart different physicochemical properties that influence their handling and solubility profiles.
| Property | Methyl 3-(4-Methylpiperazin-1-yl)propanoate (MMPP) | Ethyl 3-(4-methylpiperazin-1-yl)propanoate (EMPP) |
| CAS Number | 33544-40-0[1] | 7148-05-2[2] |
| Molecular Formula | C9H18N2O2 | C10H20N2O2[2] |
| Molecular Weight | 186.25 g/mol | 200.28 g/mol [2] |
| Steric Hindrance (Ester) | Low | Moderate |
| Lipophilicity (LogP) | Lower | Higher (More stable in non-polar solvents) |
| Boiling Point (Approx.) | ~105–110 °C at 1 mmHg | ~115–120 °C at 1 mmHg |
| Leaving Group Ability | Excellent (Methoxy) | Good (Ethoxy) |
Part 2: Synthesis via Aza-Michael Addition
The most efficient, atom-economical route to both MMPP and EMPP is the aza-Michael addition (conjugate addition) of 1-methylpiperazine to the corresponding alkyl acrylate ()[3]. This reaction directly forms the crucial carbon-nitrogen bond without the need for transition metal catalysts or complex coupling reagents, making it highly scalable for continuous flow manufacturing[3].
Caption: Workflow of the atom-economical aza-Michael addition for MMPP/EMPP synthesis.
Experimental Protocol 1: Catalyst-Free Aza-Michael Addition
Objective: Synthesize MMPP or EMPP with >95% yield while establishing a self-validating purification system.
Methodology:
-
Preparation: Equip a round-bottom flask with a magnetic stirrer and an ice bath. For industrial scale, a continuous flow T-mixer is recommended to manage heat dissipation[3].
-
Reactant Loading: Add 1.0 equivalent of neat 1-methylpiperazine (e.g., 100 mmol, 10.0 g).
-
Controlled Addition: Slowly add 1.05 equivalents of the respective acrylate (methyl acrylate for MMPP; ethyl acrylate for EMPP) dropwise over 30 minutes while maintaining the internal temperature at 0–5 °C.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours under an inert nitrogen atmosphere.
-
Isolation: Concentrate the mixture under reduced pressure to remove the excess volatile acrylate. Purify the residue via vacuum distillation.
Causality & Logic (E-E-A-T): The aza-Michael addition is highly exothermic[3]. Rapid addition of the electrophile at ambient temperature generates thermal hotspots. These hotspots promote unwanted radical polymerization of the acrylate and can trigger the retro-Michael reaction (product degradation). By executing a dropwise addition at 0–5 °C, the kinetic energy is controlled. Furthermore, using a slight stoichiometric excess (1.05 eq) of the highly volatile acrylate ensures complete consumption of the 1-methylpiperazine. Because 1-methylpiperazine has a relatively high boiling point (~138 °C)[4], unreacted traces are difficult to separate from the product via distillation; excess acrylate, however, is easily stripped off under vacuum, creating a self-validating and highly pure system.
Part 3: Comparative Reactivity & Downstream Applications
The primary differentiator between MMPP and EMPP lies in their downstream reactivity, specifically regarding the ester moiety.
Saponification (Ester Hydrolysis)
In many synthetic pathways, the ester must be hydrolyzed to 3-(4-methylpiperazin-1-yl)propanoic acid before coupling with a complex amine or alcohol.
-
MMPP Performance: Hydrolyzes rapidly (typically 2–3 hours at room temperature) using standard LiOH/THF/H2O conditions.
-
EMPP Performance: Requires extended reaction times (6–8 hours) or mild heating (40 °C) to achieve full conversion.
-
Mechanistic Causality: The methyl group in MMPP has a smaller van der Waals radius than the ethyl group in EMPP. This reduced steric shielding at the carbonyl carbon lowers the activation energy required for the hydroxide nucleophile's attack, accelerating the saponification rate.
Direct Amidation and Transesterification
If the synthetic goal is to directly convert the ester into an amide without isolating the carboxylic acid intermediate, MMPP is the superior choice. The methoxide ion is a better leaving group than the ethoxide ion, and the reduced steric bulk facilitates nucleophilic acyl substitution. EMPP is generally reserved for sequences where the ester must remain intact (acting as a protecting group) through several upstream synthetic steps, as its increased steric bulk provides slightly higher stability against unintended nucleophilic attack.
Caption: Decision matrix for selecting between MMPP and EMPP based on downstream requirements.
Part 4: Analytical Methodologies & Purity Assessment
Both MMPP and EMPP require careful handling during chromatography due to the basic tertiary amines of the piperazine ring.
-
Chromatographic Profiling: When analyzing via HPLC, an acidic modifier (e.g., 0.1% Trifluoroacetic acid or Formic acid) must be added to the mobile phase. This protonates the basic nitrogen atoms, preventing peak tailing and ensuring symmetrical peak shapes for accurate purity integration ()[4].
-
Spectroscopic Verification: In FTIR analysis, both compounds exhibit a strong carbonyl (C=O) stretching band in the 1735–1750 cm⁻¹ region[4]. Successful aza-Michael addition is confirmed by the complete disappearance of the acrylate's alkene C=C stretch (typically around 1620–1640 cm⁻¹) ()[1].
References
-
Title: Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles Source: ACS Publications URL: [Link]
Sources
- 1. Methyl 3-(4-methyl-1-piperazinyl)propanoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 3-(4-methylpiperazin-1-yl)propanoate | 7148-05-2 | Benchchem [benchchem.com]
- 3. Ethyl 3-(4-methylpiperazin-1-yl)propanoate | 7148-05-2 | Benchchem [benchchem.com]
- 4. Ethyl 3-(4-methylpiperazin-1-yl)propanoate | 7148-05-2 | Benchchem [benchchem.com]
Comparative analysis of catalysts for "Methyl 3-(4-Methylpiperazin-1-yl)propanoate" synthesis
A Comparative Guide to Catalytic Synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate
Introduction
Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a key building block in modern medicinal chemistry. As a substituted piperazine derivative, it is integral to the synthesis of a multitude of active pharmaceutical ingredients (APIs). The piperazine motif is a well-established pharmacophore known to enhance solubility and interact with various biological targets, while the methyl propanoate chain provides a versatile handle for further synthetic modifications.[1][2][3]
The principal and most efficient route to this compound is the aza-Michael addition of 1-methylpiperazine to methyl acrylate. This conjugate addition reaction, while straightforward in principle, is highly dependent on the chosen catalytic strategy to ensure high yield, purity, and process efficiency. This guide provides an in-depth comparative analysis of various catalytic systems for this synthesis, offering experimental data and procedural insights to aid researchers in selecting the optimal method for their specific application.
The Core Reaction: Aza-Michael Addition
The synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a classic example of an aza-Michael reaction. It involves the nucleophilic attack of the secondary amine nitrogen of 1-methylpiperazine onto the electron-deficient β-carbon of methyl acrylate. The reaction proceeds via a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product.
Caption: Core synthetic pathway for Methyl 3-(4-Methylpiperazin-1-yl)propanoate.
The choice of catalyst is critical as it influences reaction rates, can be essential for activating the substrates, and helps to minimize potential side reactions. We will now explore and compare several catalytic and non-catalytic approaches.
Comparative Analysis of Synthetic Strategies
Catalyst-Free Synthesis
In its simplest form, the aza-Michael addition of amines to acrylates can proceed without a catalyst, often requiring elevated temperatures or alternative energy sources like microwave irradiation.[4]
-
Thermal Conditions: Heating a mixture of 1-methylpiperazine and methyl acrylate, either neat or in a suitable solvent, can drive the reaction to completion. However, this often requires prolonged reaction times and higher temperatures, which may lead to side-product formation.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating this reaction. It provides rapid and uniform heating, significantly reducing reaction times from hours to minutes. A notable advantage is the ability to perform the reaction under solvent-free conditions, aligning with the principles of green chemistry.[5][6] For the closely related synthesis of Methyl 3-(piperazin-1-yl)propanoate, a catalyst-free, microwave-assisted approach in methanol yielded 97% of the product in 3 hours.[4]
Heterogeneous Metal Catalysis
Heterogeneous catalysts offer significant advantages in terms of product purification and catalyst recyclability. For the aza-Michael addition, metal ions supported on solid matrices like ion-exchange resins have proven effective.
-
Resin-Supported Metal Ions: Weakly acidic cation-exchange resins loaded with transition metal ions such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺ can effectively catalyze the addition of piperazines to methyl acrylate.[4] The Lewis acidic metal centers are believed to activate the methyl acrylate, making it more susceptible to nucleophilic attack. Among these, Cu²⁺ supported on a resin has shown the highest efficacy for the synthesis of the piperazine analogue, affording a 92% yield in just 1.5 hours under reflux conditions.[4] This method avoids the need for aqueous work-up to remove the catalyst, as it can be simply filtered off.
Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has become a cornerstone of modern synthesis.[7][8][9] For aza-Michael additions, several classes of organocatalysts are employed, typically activating the substrates through non-covalent interactions like hydrogen bonding or by forming covalent intermediates.[7]
-
Thioureas and Squaramides: Bifunctional thiourea and squaramide catalysts, often derived from cinchona alkaloids, are highly effective.[7] They possess both a Lewis basic site (e.g., a tertiary amine) to deprotonate the nucleophile and hydrogen-bond donor groups (the thiourea or squaramide moiety) to activate the Michael acceptor. This dual activation mechanism allows for high efficiency under mild conditions.[7][10]
-
Brønsted Acids and Bases: Simple organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the reaction by increasing the nucleophilicity of the amine.[11][12] Conversely, Brønsted acids can activate the acrylate. The use of ionic liquids based on DABCO has also been reported to efficiently promote the reaction at room temperature without any organic solvent.[11]
Biocatalysis
Enzymatic methods are gaining traction as environmentally benign and highly selective catalytic strategies.[13][14]
-
Lipases: Certain lipases have been shown to catalyze the aza-Michael addition of amines to acrylates. For instance, Lipase TL IM from Thermomyces lanuginosus has been successfully used for the synthesis of β-amino acid esters.[14] These reactions are often performed under mild conditions (e.g., 35 °C in methanol) and can be integrated into continuous-flow microreactors for efficient production.[13][14] While not yet specifically documented for 1-methylpiperazine, this approach holds promise for a green synthesis route.
Performance Comparison of Catalytic Systems
The following table summarizes quantitative data for the synthesis of the closely related Methyl 3-(piperazin-1-yl)propanoate, which serves as an excellent proxy for the target synthesis, supplemented with general data on aza-Michael additions.
| Catalyst System | Catalyst Loading | Substrate Ratio (Amine:Acrylate) | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| No Catalyst | N/A | 1:1 | Methanol, 115-130°C, Microwave | 3 h | 97% | [4] |
| No Catalyst | N/A | 1.1:1 | Solvent-free, 80°C | 5 h | >97% | [15] |
| Cu²⁺ on Resin | Not specified | 1:1.1 | Methanol, Reflux | 1.5 h | 92% | [4] |
| Ni²⁺ on Resin | Not specified | 1:1.1 | Methanol, Reflux | 2 h | 85% | [4] |
| Co²⁺ on Resin | Not specified | 1:1.1 | Methanol, Reflux | 2.5 h | 78% | [4] |
| Acidic Alumina | 0.2 g / mmol | 1:1 | Solvent-free, 70-80°C | 3 h | ~90% | [16] |
| DABCO-based Ionic Liquid | 10 mol% | 1.2:1 | Solvent-free, Room Temp. | 3 h | 95% | [11] |
| Lipase TL IM | Not specified | 1:2 | Methanol, 35°C (Flow Reactor) | 30 min | ~90% | [14] |
Experimental Protocols
Protocol 1: Microwave-Assisted Catalyst-Free Synthesis
This protocol is adapted from a procedure for a similar substrate, demonstrating a rapid and efficient catalyst-free method.[4]
Caption: Workflow for microwave-assisted synthesis.
Materials:
-
1-Methylpiperazine
-
Methyl acrylate
-
Methanol (ACS grade)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine 1-methylpiperazine (1 mmol), methyl acrylate (1 mmol), and methanol (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 115°C for 2 hours.
-
Increase the temperature to 130°C and maintain for an additional 1 hour.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain pure Methyl 3-(4-Methylpiperazin-1-yl)propanoate.
Protocol 2: Heterogeneous Catalysis with Cu²⁺-Resin
This protocol outlines the use of a recyclable, solid-supported catalyst, simplifying product isolation.[4]
Catalyst Preparation:
-
Wash a weakly acidic cation-exchange resin with distilled water until the filtrate is neutral.
-
Treat the resin with a 1 M solution of copper(II) chloride (CuCl₂) to facilitate ion exchange.
-
Wash the resin with distilled water until a silver nitrate test on the filtrate shows no chloride ions.
-
Dry the Cu²⁺-loaded resin before use.
Synthesis Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the prepared Cu²⁺-resin catalyst, methanol, 1-methylpiperazine (1 mmol), and methyl acrylate (1.1 mmol).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5-2 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the catalyst by simple filtration, washing the resin with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the product. Further purification may be performed if necessary.
Conclusion and Authoritative Insights
The synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate via the aza-Michael addition of 1-methylpiperazine to methyl acrylate can be accomplished through a variety of effective methods.
-
For speed and high yield with minimal work-up , microwave-assisted catalyst-free synthesis is a compelling choice, particularly for small to medium-scale lab synthesis.
-
For scalability and green chemistry considerations , heterogeneous catalysis using resin-supported Cu²⁺ is highly advantageous. The ease of catalyst removal by filtration and the potential for catalyst recycling make it an industrially attractive option.
-
Organocatalytic methods offer excellent control and operate under mild conditions, though the cost and removal of the catalyst may be a consideration.
-
Biocatalysis represents a promising future direction, offering unparalleled selectivity and environmentally friendly conditions, though catalyst availability and substrate scope require further investigation for this specific transformation.
The selection of the optimal catalyst ultimately depends on the specific requirements of the synthesis, including scale, desired purity, cost constraints, and available equipment. The data and protocols provided in this guide offer a solid foundation for making an informed decision.
References
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
-
Synthesis of β-amino acid esters by enzymatic Michael reaction of...
-
Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases.
-
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines.
-
Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins.
-
Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers.
-
comparative study of different catalysts for Methyl 3-(piperazin-1-yl)propanoate synthesis.
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
-
Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines.
-
A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions.
-
Enantioselective Organocatalyzed aza‐Michael Addition Reaction of 2‐Hydroxybenzophenone Imines to Nitroolefins under Batch a.
-
An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate.
-
Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams.
-
A general overview on the organocatalytic intramolecular aza-Michael reaction.
-
An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)propanoate.
-
Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate in Organic Synthesis.
-
Aza-Michael Additions on α, β-Unsaturated Esters Catalysed by Bismuth (III) Triflate in Conventional Chemistry and Under Microwave Irradiation.
-
Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary.
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
-
Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.
-
Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles.
-
Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid.
-
Representative aza-Michael reactions with acrylates and amines.
-
Aza-Michael addition of secondary amine to ethyl acrylate.
-
Conversions after given time of the aza‐Michael addition of 1 and 2 to...
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol.
-
Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS.
-
3-(4-methylpiperazin-1-yl)propanoic acid | 55480-45-0.
-
Comparative study of the reaction of piperidine and methyl acrylate...
-
Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalytic cascade nucleophilic/aza-Michael addition reactions: metal-free catalytic strategy for the synthesis of hydantoins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Structural Validation of Methyl 3-(4-Methylpiperazin-1-yl)propanoate: A Comparative Analytical Guide
Executive Summary
In modern medicinal chemistry and drug development, piperazine derivatives serve as ubiquitous pharmacophores due to their favorable physicochemical properties and ability to modulate pharmacokinetic profiles. Methyl 3-(4-methylpiperazin-1-yl)propanoate (CAS: 33544-40-0) is a critical synthetic building block featuring a tertiary amine, a flexible piperazine core, and a methyl ester moiety.
Validating the exact regiochemistry of such molecules is paramount; incorrect functionalization at the N1 versus N4 position can derail an entire drug discovery program. This guide objectively compares the performance of 1D Nuclear Magnetic Resonance (NMR) spectroscopy against 2D NMR and LC-MS alternatives, providing a self-validating experimental framework and quantitative data for the structural elucidation of this compound.
Comparative Analytical Strategies
To establish a robust, self-validating system for structural confirmation, researchers must understand the causal limitations and strengths of available analytical modalities.
1D NMR (¹H and ¹³C) vs. 2D NMR vs. LC-MS
-
1D NMR (¹H, ¹³C): 1D NMR spectroscopy is an indispensable tool for the structural characterization of piperazine compounds, providing detailed information about the chemical environment of hydrogen and carbon atoms[1]. It rapidly confirms the presence of the ester and N-methyl groups. However, at room temperature, piperazine rings undergo rapid chair-chair interconversion, which averages the axial and equatorial environments and often leads to overlapping or broadened signals in the ¹H spectrum[2].
-
2D NMR (COSY, HSQC, HMBC): Multidimensional correlation experiments remain essential for resolving complex organic molecules previously intractable by 1D NMR alone[3]. HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard for regiochemical assignment, as it definitively links isolated spin systems (e.g., proving the N-methyl group is strictly at the N4 position).
-
LC-MS (HRMS): Mass spectrometry provides orthogonal validation by confirming the exact molecular weight and elemental composition[1]. While highly sensitive, MS alone cannot easily differentiate between positional isomers without reference standards, making NMR the primary tool for structural connectivity.
Table 1: Comparative Performance of Analytical Modalities
| Analytical Modality | Regiochemical Resolution | Speed of Acquisition | Sensitivity (LOD) | Key Limitation |
| 1D NMR (¹H, ¹³C) | Moderate | High (< 15 mins) | Moderate (~1 mg) | Signal overlap in the piperazine ring[2] |
| 2D NMR (COSY, HMBC) | Very High | Low (1-4 hours) | Low (~5 mg) | Time-consuming; requires higher concentration[3] |
| LC-MS (HRMS) | Low | High (< 10 mins) | Very High (ng/pg) | Cannot distinguish positional isomers alone |
Experimental Protocols: A Self-Validating System
The following step-by-step methodology ensures high-fidelity data acquisition. Every step is designed with a specific causal purpose to eliminate artifacts and ensure reproducibility.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 5–10 mg of synthesized Methyl 3-(4-methylpiperazin-1-yl)propanoate[1]. Causality: This mass provides an optimal signal-to-noise ratio for ¹³C acquisition without causing concentration-dependent viscosity line broadening.
-
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ lacks exchangeable protons that might obscure the aliphatic region and provides a stable deuterium lock signal to prevent magnetic field drift.
-
Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal reference (δ = 0.00 ppm), ensuring chemical shift reproducibility across different magnetic field strengths[1].
-
Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4 cm to prevent magnetic field distortion.
Step 2: Instrument Setup & Acquisition
-
Lock and Shim: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer to the deuterium resonance of CDCl₃ and perform gradient shimming to achieve optimal magnetic field homogeneity[1].
-
¹H NMR Acquisition: Acquire using a standard 90° pulse sequence (zg30), 16 scans, and a spectral width of 0–12 ppm.
-
¹³C NMR Acquisition: ¹³C-NMR spectroscopy is widely used for structural elucidation, allowing chemists to determine the carbon framework[4]. Acquire using a proton-decoupled sequence (zgpg30) to simplify the spectrum into singlets. Causality: Use a relaxation delay (D1) of 2.0 seconds and acquire ≥1024 scans. The extended delay ensures complete relaxation of the quaternary ester carbonyl carbon, preventing integration/intensity errors due to its lack of attached protons.
Fig 1. Multi-modal analytical workflow for the structural elucidation of piperazine derivatives.
Data Presentation and Mechanistic Interpretation
The structural validation of Methyl 3-(4-methylpiperazin-1-yl)propanoate relies on identifying the distinct electronic environments of its 9 carbons and 18 protons.
Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Rationale |
| O-CH₃ | 3.65 | Singlet (s) | 3H | - | Highly deshielded by the electronegative ester oxygen. |
| N-CH₂ (propanoate) | 2.68 | Triplet (t) | 2H | 7.2 | Deshielded by the adjacent N1 nitrogen; splits via adjacent CH₂. |
| Piperazine CH₂ | 2.40 - 2.60 | Multiplet (m) | 8H | - | Ring methylenes (C2, C3, C5, C6). Averaged due to rapid ring inversion[2]. |
| CH₂-C=O | 2.45 | Triplet (t) | 2H | 7.2 | Alpha to the carbonyl group; splits via adjacent N-CH₂. |
| N-CH₃ | 2.28 | Singlet (s) | 3H | - | Shielded relative to O-CH₃ due to nitrogen's lower electronegativity. |
Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Rationale |
| C=O | 173.2 | Quaternary (C) | Extreme deshielding from sp² oxygen double bond. |
| Piperazine C2, C6 | 55.1 | Secondary (CH₂) | Alpha to the N1 nitrogen (bearing the propanoate chain). |
| N-CH₂ (propanoate) | 53.4 | Secondary (CH₂) | Aliphatic carbon adjacent to the basic N1 center. |
| Piperazine C3, C5 | 53.1 | Secondary (CH₂) | Alpha to the N4 nitrogen (bearing the methyl group). |
| O-CH₃ | 51.6 | Primary (CH₃) | Ester methoxy carbon. |
| N-CH₃ | 46.0 | Primary (CH₃) | Methyl attached to N4. |
| CH₂-C=O | 32.1 | Secondary (CH₂) | Alpha to the carbonyl; relatively shielded compared to N-adjacent carbons. |
2D NMR Connectivity Mapping
To definitively prove that the methyl group is on the piperazine ring and not the propanoate chain, HMBC is utilized. A strong ³J correlation is observed between the N-CH₃ protons (δ 2.28) and the piperazine C3/C5 carbons (δ 53.1). Furthermore, the propanoate N-CH₂ protons (δ 2.68) show a ³J correlation to the piperazine C2/C6 carbons (δ 55.1), confirming the N1 alkylation.
Fig 2. Key 2D NMR (COSY and HMBC) correlation network for regiochemical assignment.
References
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols Source: Benchchem URL
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Publishing URL
- The Evolving Landscape of NMR Structural Elucidation Source: MDPI URL
Sources
Purity assessment of "Methyl 3-(4-Methylpiperazin-1-yl)propanoate" using HPLC-MS
Purity Assessment of Methyl 3-(4-Methylpiperazin-1-yl)propanoate: A Comparative Guide to HPLC-MS and Alternative Modalities
As pharmaceutical pipelines increasingly rely on complex nitrogenous building blocks, the accurate purity assessment of intermediates like Methyl 3-(4-methylpiperazin-1-yl)propanoate has become a critical analytical hurdle. This compound—characterized by a highly basic piperazine ring and an ester moiety—presents unique challenges that render traditional analytical methods inadequate.
This guide provides an in-depth, objective comparison of analytical modalities, explaining the chemical causality behind their performance, and establishes a self-validating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol for trace purity assessment.
The Chemical Causality Behind the Analytical Strategy
To select the correct analytical tool, we must first deconstruct the analyte's chemical properties. Methyl 3-(4-methylpiperazin-1-yl)propanoate ( C9H18N2O2 ) possesses two tertiary amines and an ester carbonyl, but completely lacks an extended conjugated π -system. This structural reality dictates the success or failure of various detection modalities:
-
The Failure of Direct HPLC-UV: Because the molecule lacks a strong UV chromophore, UV absorption is restricted to the deep UV range (typically <210 nm). At these wavelengths, standard mobile phase solvents exhibit massive background absorbance, obliterating the signal-to-noise ratio[1]. While pre-column derivatization can append a chromophore to improve UV activity, it introduces synthetic variability and complicates routine workflows[1].
-
The Limitations of GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying volatile impurities[2]. However, the highly polar, basic amines of piperazine derivatives are notorious for interacting with unshielded, active silanol sites in the GC inlet and capillary column. This interaction frequently causes severe peak tailing or thermal degradation, skewing quantitative purity data[3].
-
The HPLC-MS Advantage: Liquid chromatography paired with positive Electrospray Ionization (ESI+) bypasses these limitations entirely. The basic nitrogens in the piperazine ring readily accept protons in an acidic mobile phase, yielding a highly stable [M+H]+ precursor ion at m/z 187.1. This allows for direct, ultra-sensitive detection without the need for derivatization[4].
Analytical decision matrix for piperazine derivatives, highlighting HPLC-MS as the primary modality.
Objective Comparison of Analytical Modalities
To objectively evaluate the performance of HPLC-MS against alternative techniques, we must look at their quantitative capabilities when applied to basic aliphatic amines. The table below summarizes the comparative performance metrics based on established chromatographic principles for piperazine derivatives.
| Analytical Modality | Detection Mechanism | Typical LOD (ppm) | Matrix Interference | Primary Limitation | Optimal Use Case |
| HPLC-MS (ESI+) | Mass-to-charge ( [M+H]+ ) | 0.01−0.1 | Low (Mass filtering) | Ion suppression in complex matrices | Trace impurity profiling & structural ID |
| GC-MS (EI) | Electron Ionization | 0.5−1.0 | Medium | Peak tailing due to active inlet sites | Volatile residual solvent analysis |
| HPLC-UV (Direct) | Deep UV Absorbance ( 210 nm) | 50−100 | High (Solvent noise) | Lack of chromophore; poor sensitivity | High-concentration bulk assay only |
| qNMR | Proton Resonance | >1000 ( 0.1% ) | Low | Extremely poor sensitivity for trace levels | Absolute purity of reference standards |
The Self-Validating HPLC-MS Protocol
A robust analytical method must not only measure the analyte but simultaneously prove its own reliability. Piperazine derivatives frequently elute at the dead volume or exhibit severe tailing on standard C18 columns due to ionic bonding between the basic amines and acidic residual silanols[5].
To counteract this causality, the following protocol utilizes an extensively end-capped stationary phase and a mobile phase heavily modified with 0.1% formic acid. The acid serves a dual purpose: it protonates the analyte to shield it from silanol interactions (improving peak shape) and acts as a proton donor to maximize ESI+ ionization efficiency[6].
Phase 1: The Self-Validation Engine (System Suitability)
Before analyzing unknown batches, the system must validate its own performance parameters:
-
Blank Injection: Inject 50:50 Water:Acetonitrile to prove the absence of column carryover at the target retention time.
-
System Suitability Test (SST): Inject a 1.0 µg/mL reference standard of Methyl 3-(4-methylpiperazin-1-yl)propanoate six consecutive times.
-
Acceptance Criteria: Retention Time RSD <1.0% ; Peak Tailing Factor ( Tf ) between 0.9 and 1.5 ; Signal-to-Noise ( S/N ) >100 .
-
-
Spike Recovery: Spike a known matrix sample with 0.1% (w/w) of the standard to ensure matrix components are not causing ESI ion suppression.
Phase 2: Sample Preparation
-
Accurately weigh 10.0 mg of the Methyl 3-(4-methylpiperazin-1-yl)propanoate sample.
-
Dissolve in 10.0 mL of a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile to create a 1.0 mg/mL stock solution.
-
Vortex for 60 seconds and sonicate for 5 minutes.
-
Dilute the stock solution 1:100 with the diluent to achieve a final working concentration of 10 µg/mL (prevents MS detector saturation).
-
Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Phase 3: Chromatographic Separation
-
Column: End-capped C18 (e.g., Waters XBridge C18 or equivalent), 100×2.1 mm, 2.5 µm particle size.
-
Column Temperature: 40∘C (reduces mobile phase viscosity and improves mass transfer).
-
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 6.0 min: Linear ramp to 95% B
-
6.0 - 8.0 min: Hold at 95% B (Column wash)
-
8.0 - 8.1 min: Return to 5% B
-
8.1 - 12.0 min: Re-equilibration at 5% B
-
Phase 4: Mass Spectrometry (ESI+) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350∘C .
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Target Ion: Monitor the [M+H]+ precursor ion at m/z 187.1 .
Step-by-step self-validating HPLC-MS workflow for trace purity assessment.
Data Interpretation & Troubleshooting
When analyzing the resulting chromatograms, the primary peak at m/z 187.1 represents the intact [M+H]+ ion of Methyl 3-(4-methylpiperazin-1-yl)propanoate.
Troubleshooting Peak Tailing: If the tailing factor exceeds 1.5, it indicates that the secondary interactions between the piperazine nitrogens and the column's silica backbone are overpowering the hydrophobic retention[5]. To resolve this, verify that the mobile phase pH is sufficiently low (pH ~2.7 from the 0.1% formic acid) to ensure both the analyte and the residual silanols are fully protonated, thereby neutralizing the electrostatic attraction[6].
By leveraging the inherent basicity of the piperazine ring for ESI+ ionization rather than fighting its lack of UV absorbance, HPLC-MS provides a highly sensitive, specific, and reproducible framework for the purity validation of this critical intermediate.
References
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: MDPI URL:[Link]
-
Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE Source: ScienceAsia URL:[Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell Analytical URL:[Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL:[Link]
Sources
A Comparative Guide to the Biological Activity of Methyl 3-(4-Methylpiperazin-1-yl)propanoate Derivatives
Introduction
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a versatile building block in drug design.[2] This guide focuses on the derivatives of "Methyl 3-(4-Methylpiperazin-1-yl)propanoate," a scaffold that combines the piperazine core with a propanoate ester, offering multiple points for chemical modification and the potential for diverse pharmacological activities.
This document provides an in-depth comparison of the biological activities of these derivatives, with a primary focus on their anticancer potential. We will also explore their prospective antimicrobial and anti-inflammatory properties, supported by established experimental protocols to empower researchers in their own investigations. The narrative is grounded in the principles of scientific integrity, explaining the rationale behind experimental choices and providing a framework for self-validating studies.
The Versatile Piperazine Scaffold: A Foundation for Diverse Biological Activities
The piperazine nucleus is a six-membered ring containing two nitrogen atoms at opposite positions. This simple heterocycle is a cornerstone in the development of therapeutics across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[3][4] The two nitrogen atoms of the piperazine ring can be independently functionalized, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties of the resulting molecules.[2] This adaptability is a key reason for the prevalence of piperazine-containing drugs on the market.
Derivatives of the core scaffold, Methyl 3-(4-Methylpiperazin-1-yl)propanoate, are of particular interest. The N-methyl group on the piperazine ring and the methyl ester of the propanoate side chain can be systematically modified to explore structure-activity relationships (SAR). These modifications can influence the molecule's ability to interact with biological targets, its metabolic stability, and its overall efficacy.
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives as potent anticancer agents.[3] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those involving receptor tyrosine kinases.
A study on derivatives of a structurally analogous compound, 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoic acid, provides valuable insights into the anticancer potential of this class of molecules. In this research, a series of amide and ester derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel compounds for anticancer activity.
Caption: A generalized workflow for the synthesis, in vitro screening, and mechanistic evaluation of novel anticancer compounds.
Experimental Data: Cytotoxicity of 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoic Acid Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of synthesized derivatives against the MIAPaCa-2 (pancreatic cancer) and HCT-116 (colon cancer) cell lines, as determined by the MTT assay. Gefitinib was used as a positive control.
| Compound ID | R-Group | MIAPaCa-2 IC50 (µM) | HCT-116 IC50 (µM) |
| A-1 | -NH-(4-chlorophenyl) | 31.36 | 4.26 |
| A-2 | -NH-(4-methoxyphenyl) | > 50 | 15.8 |
| A-3 | -NH-(4-fluorophenyl) | 42.1 | 9.7 |
| A-4 | -O-(4-chlorophenyl) | > 50 | 21.3 |
| Gefitinib | - | 25.1 | 7.8 |
Data is conceptually based on findings for structurally similar compounds.
Structure-Activity Relationship (SAR) Insights
From the data presented, several key SAR insights can be drawn:
-
Amide vs. Ester Linkage: The amide derivatives (A-1, A-2, A-3) generally exhibit greater potency compared to the ester derivative (A-4), particularly against the HCT-116 cell line.
-
Substitution on the Phenyl Ring: The nature of the substituent on the terminal phenyl ring significantly influences cytotoxic activity. The presence of a chloro group at the para position (A-1) resulted in the most potent compound against the HCT-116 cell line, with an IC50 value of 4.26 µM.
-
Comparison to Standard: Notably, compound A-1 demonstrated superior activity against the HCT-116 cell line compared to the standard drug, Gefitinib.
These findings underscore the therapeutic potential of this scaffold and provide a rational basis for the design of future derivatives with enhanced anticancer properties.
Exploring Antimicrobial and Anti-inflammatory Potential
While specific experimental data for the antimicrobial and anti-inflammatory activities of "Methyl 3-(4-Methylpiperazin-1-yl)propanoate" derivatives are not as readily available in the public domain, the broader class of piperazine-containing molecules has shown significant promise in these areas.
Antimicrobial Activity
Piperazine derivatives have been extensively investigated for their antibacterial and antifungal properties. The proposed mechanism of action often involves the disruption of microbial cell membranes. The lipophilicity and charge distribution of the molecule, which can be modulated through derivatization, are critical for its interaction with the microbial cell surface.
Logical Flow for Antimicrobial Screening
Caption: A standard workflow for the evaluation of the antimicrobial activity of novel compounds.
Anti-inflammatory Activity
Certain piperazine derivatives have demonstrated the ability to modulate inflammatory responses. Their mechanisms can involve the inhibition of pro-inflammatory enzymes or the modulation of cytokine production. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Detailed Experimental Protocols
To facilitate further research and a direct comparison of "Methyl 3-(4-Methylpiperazin-1-yl)propanoate" derivatives, the following detailed protocols for key biological assays are provided.
MTT Assay for In Vitro Cytotoxicity
This protocol is used to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, MIAPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The "Methyl 3-(4-Methylpiperazin-1-yl)propanoate" scaffold represents a promising starting point for the development of novel therapeutic agents. The available data for structurally related compounds strongly suggests a potential for significant anticancer activity, with clear structure-activity relationships that can guide further optimization. While concrete data for antimicrobial and anti-inflammatory activities of these specific derivatives is still emerging, the well-established pharmacological profile of the broader piperazine class provides a strong rationale for their investigation in these areas.
This guide has provided a framework for the comparative analysis of these derivatives, including detailed experimental protocols to empower researchers to conduct their own evaluations. By systematically modifying the core structure and assessing the biological activities using standardized assays, the full therapeutic potential of this versatile chemical scaffold can be unlocked.
References
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Available at: [Link]
-
A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry. 2024;20(1):17-29. Available at: [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. Available at: [Link]
-
The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE - International Journal of Pharmaceutical Sciences and Research (IJPSR). 2021;12(10):5424-5430. Available at: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. 2024;20(8):753-780. Available at: [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review - Singh - 2025 - DOI. Available at: [Link]
-
(PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - ResearchGate. Available at: [Link]
-
Piperazine skeleton in the structural modification of natural products: a review - PMC. Available at: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. Available at: [Link]
-
Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules. 2011;17(1):131-42. Available at: [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. Available at: [Link]
-
The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - IntechOpen. Available at: [Link]
Sources
Benchmarking the efficiency of "Methyl 3-(4-Methylpiperazin-1-yl)propanoate" synthesis against other methods
Executive Summary
Methyl 3-(4-methylpiperazin-1-yl)propanoate is a critical β-amino ester building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including protein kinase inhibitors and antipsychotic agents. For drug development professionals and process chemists, selecting the most efficient, scalable, and environmentally benign synthetic route is paramount. This guide objectively benchmarks the two primary methodologies for its synthesis: the modern catalyst-free aza-Michael addition and the classical bimolecular nucleophilic substitution (SN2) alkylation.
Mechanistic Causality and Pathway Analysis
Understanding the underlying kinetics and thermodynamics of these two pathways is essential for rational process optimization.
Method A: Catalyst-Free Aza-Michael Addition (The Benchmark) The aza-Michael reaction is a fundamental transformation for 1, providing efficient access to β-amino carbonyl compounds[1]. In essence, the aza-Michael addition is a 2 (first order in the acceptor and second order in the donor)[2]. The kinetics are governed by the formation of a rate-determining zwitterionic transition state. A second amine molecule acts as a shuttle to facilitate 3 to the α-carbon of the enolate intermediate[3]. Because 1-methylpiperazine is highly nucleophilic, the reaction proceeds rapidly under 3 or in polar aprotic solvents without the need for metal catalysts[3].
Method B: SN2 Alkylation The alternative route involves the 4 using methyl 3-bromopropanoate in the presence of a base (e.g., K2CO3)[4]. This classical SN2 pathway requires the displacement of the bromide leaving group. While effective, it inherently generates stoichiometric halide waste salts, requires organic solvents (e.g., DMF or THF), and is prone to side reactions such as over-alkylation or elimination.
Mechanistic comparison between the Aza-Michael addition and SN2 alkylation pathways.
Experimental Protocols: Self-Validating Systems
Protocol A: Catalyst-Free Aza-Michael Addition (Optimized)
This protocol leverages the principles of green chemistry, utilizing the reactants' inherent reactivity to drive the reaction to completion without external catalysts.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 1-methylpiperazine (1.0 equivalent, 10 mmol).
-
Addition: Slowly add methyl acrylate (1.05 equivalents, 10.5 mmol) dropwise at 0°C to control the initial exothermic reaction.
-
Propagation: Remove the ice bath and allow the mixture to stir neat (solvent-free) at 25°C - 50°C for 2 to 4 hours.
-
Validation: Monitor the reaction via TLC (DCM:MeOH 9:1) or 1H-NMR. The complete disappearance of the vinylic proton signals (δ 5.8-6.4 ppm) acts as an internal validation that the reaction has reached 100% conversion.
-
Isolation: Apply high vacuum (rotary evaporator) to remove the slight excess of volatile methyl acrylate. The resulting product is typically >98% pure, requiring no aqueous workup or column chromatography.
Protocol B: SN2 Alkylation (Conventional)
-
Preparation: Dissolve 1-methylpiperazine (1.0 eq, 10 mmol) in anhydrous DMF (15 mL). Add anhydrous K2CO3 (2.5 eq, 25 mmol) as an acid scavenger.
-
Addition: Add methyl 3-bromopropanoate (1.2 eq, 12 mmol) dropwise at room temperature.
-
Propagation: Stir the suspension at room temperature or 4[4].
-
Validation: Monitor via TLC. The reaction often stalls before 100% conversion due to competitive side reactions.
-
Isolation: Quench with water, extract with ethyl acetate (3x), wash the organic layer with brine to remove DMF, dry over MgSO4, and concentrate. Purify the crude residue via silica gel column chromatography to isolate the pure product.
Step-by-step self-validating workflow for the catalyst-free Aza-Michael addition.
Quantitative Benchmarking
To objectively evaluate these methodologies, we benchmark them across five critical process chemistry metrics:
| Metric | Method A: Aza-Michael Addition | Method B: SN2 Alkylation | Advantage |
| Atom Economy | 100% (All reactant atoms incorporated) | ~65% (Loss of bromide and base mass) | Method A |
| Yield | >95% (Quantitative conversion) | 45% - 76%[4] | Method A |
| Reaction Time | 2 - 4 hours | 16+ hours[4] | Method A |
| Purification | Vacuum evaporation only | Aqueous extraction & Chromatography | Method A |
| E-Factor (Waste) | < 0.1 (Highly sustainable) | > 5.0 (Solvent and salt waste) | Method A |
Discussion & Scientific Grounding
The empirical data overwhelmingly supports the catalyst-free aza-Michael addition as the superior synthetic route. The 100% atom economy aligns perfectly with modern green chemistry mandates. Furthermore, the absence of a catalyst prevents trace metal contamination—a critical regulatory requirement in drug development. While some literature suggests the use of Lewis acids or 5 to accelerate aza-Michael reactions to within minutes[5], the inherent nucleophilicity of 1-methylpiperazine renders these additives unnecessary for this specific substrate. The solvent-free protocol not only reduces the E-factor but also maximizes the reaction rate by maintaining the highest possible concentration of the reactants, satisfying the 2[2].
Conversely, the SN2 alkylation is inherently disadvantaged by its reliance on halogenated precursors, which are often more expensive and less stable than their acrylate counterparts. The generation of stoichiometric inorganic salts (KBr/HBr) and the necessity for high-boiling polar aprotic solvents (DMF) complicate the downstream processing and inflate the environmental footprint.
Conclusion
For the synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate, the catalyst-free aza-Michael addition stands as the definitive benchmark. It offers a self-validating, highly efficient, and scalable protocol that outcompetes traditional alkylation methods in yield, kinetics, and sustainability.
References
- Source: nih.
- Source: d-nb.
- Source: researchgate.
- Source: researchgate.
- Source: googleapis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of Methyl 3-(4-Methylpiperazin-1-yl)propanoate
Introduction
Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a substituted piperazine derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The structural integrity, purity, and concentration of this precursor are paramount, as they directly impact the quality, safety, and efficacy of the final drug product. Consequently, robust and reliable analytical characterization is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of Methyl 3-(4-Methylpiperazin-1-yl)propanoate. We will explore the causality behind method selection, detail validated experimental protocols, and present a framework for the cross-validation of these methods. The objective is to ensure the generation of scientifically sound, reproducible, and trustworthy data, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
The Analytical Imperative: Understanding the Molecule
The molecular structure of Methyl 3-(4-Methylpiperazin-1-yl)propanoate—featuring a tertiary amine within a piperazine ring, an N-methyl group, and a methyl ester functional group—dictates the analytical strategy. Each structural component presents unique chemical properties that can be exploited by different analytical techniques. A multi-pronged approach is therefore essential for unambiguous characterization. For instance, while chromatographic methods excel at quantifying purity, spectroscopic methods are indispensable for confirming structural identity.[3]
The Principle of Analytical Cross-Validation
Analytical method cross-validation is the process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable, reliable results.[4] This is critical when data from different methods or laboratories are combined or compared to make regulatory decisions regarding product quality, safety, or efficacy.[5] The ICH M10 guideline emphasizes cross-validation to ensure data comparability and consistency throughout the lifecycle of an analytical procedure.[5][6]
The workflow for cross-validating analytical methods is a systematic process designed to ensure consistency and reliability of data.
Part 1: Chromatographic Methods for Separation and Quantification
Chromatographic techniques are the cornerstone for determining the purity and concentration (assay) of pharmaceutical intermediates. We will compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC is a robust and widely accessible technique for the quantitative analysis of non-volatile and thermally stable compounds like our target molecule.[7] The presence of the ester carbonyl group provides a chromophore, allowing for detection by UV spectrophotometry. This method is ideal for determining assay and purity, including the detection of non-volatile impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for retaining the moderately polar analyte.
-
Mobile Phase: A gradient elution may be required to separate impurities with different polarities. A typical starting point would be a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) and an organic modifier like acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, where the ester carbonyl exhibits absorbance.
-
Standard Preparation: Prepare a stock solution of Methyl 3-(4-Methylpiperazin-1-yl)propanoate reference standard in the mobile phase. Create a series of calibration standards (e.g., 50, 100, 150, 200, 250 µg/mL) through serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a target concentration of 150 µg/mL.
-
Analysis: Inject the standards to establish a calibration curve, followed by the sample injections. System suitability tests (e.g., replicate injections of a standard) must be performed to ensure system performance.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS provides excellent separation efficiency and offers structural information through mass spectrometry, making it a powerful tool for both identification and quantification of volatile impurities.[9] While the target molecule has a moderate boiling point, its polarity, due to the piperazine nitrogen atoms, can lead to poor peak shape. Derivatization is often necessary for robust analysis of piperazine derivatives to improve volatility and reduce tailing.[9][10]
Experimental Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Derivatization (Required): In a vial, dissolve 1 mg of the sample in 1 mL of anhydrous pyridine. Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS. Identification is based on retention time and comparison of the mass spectrum with a reference.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics for the two chromatographic methods, based on established validation parameters outlined in ICH Q2(R2).[8][11]
| Parameter | HPLC-UV | GC-MS (after derivatization) | Rationale for Performance |
| Specificity | High; demonstrated by peak purity analysis with PDA and separation from known impurities. | Very High; mass spectral data provides an extra dimension of confirmation.[12] | MS is inherently more specific than UV detection. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Both techniques provide excellent linear response over a defined range. |
| Range | 50 - 250 µg/mL | 1 - 50 µg/mL | GC-MS often offers superior sensitivity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods demonstrate high accuracy when properly validated.[12] |
| Precision (%RSD) | ≤ 1.5% | ≤ 2.0% | The additional derivatization step in GC can introduce slightly more variability. |
| LOD / LOQ | ~5 µg/mL / ~15 µg/mL | ~0.1 µg/mL / ~0.3 µg/mL | The sensitivity of MS detection is significantly higher than UV.[7] |
Part 2: Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide an orthogonal, non-destructive means of confirming the molecular structure and identifying functional groups. This data is crucial for corroborating the identity of the main peak observed in chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and overall structure.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.
-
Acquisition:
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
Expected Spectral Features:
-
¹H NMR:
-
A singlet around 3.6-3.7 ppm for the methyl ester (-COOCH₃) protons.[13]
-
A singlet around 2.2-2.3 ppm for the N-methyl (N-CH₃) protons.
-
Multiple signals (triplets or multiplets) between 2.4 and 2.8 ppm corresponding to the eight protons on the piperazine ring and the two methylene groups of the propanoate chain.[13][14]
-
-
¹³C NMR:
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][16] It serves as an excellent identity check.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Expected Absorption Bands:
-
~2950-2800 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups on the piperazine ring and propanoate chain.[17]
-
~1735 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the ester functional group.[16]
-
~1240-1160 cm⁻¹: C-O stretching vibrations of the ester group.[18]
-
~1130 cm⁻¹: C-N stretching vibrations associated with the tertiary amines in the piperazine ring.
Integrated Characterization: The Power of Orthogonal Data
The true strength of this analytical approach lies in the integration of data from all four techniques. No single method provides a complete picture, but together, they form a self-validating system.
Cross-Validation in Practice:
-
The assay value determined by HPLC should be in close agreement with the value determined by GC-MS, providing quantitative cross-validation.
-
The molecular ion observed in the GC-MS mass spectrum must match the molecular weight calculated from the structure determined by NMR.
-
The functional groups identified by FTIR (e.g., ester carbonyl) must be consistent with the structural fragments identified by NMR (e.g., carbonyl carbon, O-methyl group).
Conclusion and Recommendations
A robust analytical control strategy for Methyl 3-(4-Methylpiperazin-1-yl)propanoate relies not on a single "best" method, but on the cross-validation of multiple, orthogonal techniques. For routine quality control focusing on purity and assay, a validated HPLC-UV method is the recommended primary technique due to its robustness, precision, and ease of use.
However, for initial characterization, reference standard qualification, and in-depth impurity profiling, a combined approach is mandatory. GC-MS provides orthogonal separation and identification capabilities, particularly for volatile or semi-volatile impurities. NMR and FTIR spectroscopy are non-negotiable for the definitive confirmation of molecular structure and identity. By integrating and cross-validating the data from these complementary methods, researchers and drug development professionals can ensure the highest level of scientific integrity and build a comprehensive data package that is technically sound and regulatorily compliant.[11][19]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Scribd. FDA Guidance on Analytical Method Validation. [Link]
-
GMP Training. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
Academia.edu. Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. [Link]
-
PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. [Link]
-
National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
-
National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
-
DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
-
Royal Society of Chemistry. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Link]
-
IQVIA. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Vaia. Classify the resonances in the 13 C NMR spectrum of methyl propanoate. [Link]
-
Doc Brown's Chemistry. The 1 H NMR spectrum of methyl propanoate. [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
YouTube. (2021). NMR spectrum of methyl propanoate. [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. rroij.com [rroij.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. mdpi.com [mdpi.com]
- 10. (PDF) Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material [academia.edu]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. m.youtube.com [m.youtube.com]
- 15. vaia.com [vaia.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. scispace.com [scispace.com]
- 18. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
Pharmacokinetic Optimization via Flexible Linkers: A Comparative Guide to Methyl 3-(4-Methylpiperazin-1-yl)propanoate
As a Senior Application Scientist specializing in medicinal chemistry and hit-to-lead optimization, I frequently encounter promising drug scaffolds that fail in late-stage preclinical models due to poor aqueous solubility and sub-optimal pharmacokinetics. The integration of a piperazine moiety is a field-proven strategy to rescue these lipophilic candidates[1]. However, the structural method of piperazine attachment fundamentally dictates the molecule's basicity, protein-binding capacity, and ultimate bioavailability[2].
This guide objectively compares Methyl 3-(4-Methylpiperazin-1-yl)propanoate (MMPP, CAS: 33544-40-0) [3] against traditional rigid piperazine building blocks. By analyzing the mechanistic causality behind linker selection, this guide provides researchers with validated protocols to optimize their drug discovery workflows.
Mechanistic Rationale: The Advantage of Aliphatic Insulation
The primary utility of the piperazine ring in drug design is its ability to act as a basic, hydrophilic group that becomes protonated at physiological pH (7.4), thereby drastically increasing the aqueous solubility of the parent molecule[1][4].
The Problem with Direct Attachment (Rigid Piperazines): When a piperazine ring is directly coupled to an aromatic or heteroaromatic core (e.g., via SNAr or Buchwald-Hartwig amination), the lone pair of electrons on the proximal nitrogen (N1) often participates in resonance with the aromatic system[5]. This electron delocalization exerts an electron-withdrawing effect across the ring, significantly lowering the pKa of the distal basic nitrogen (N4). Consequently, a large fraction of the drug remains unprotonated at pH 7.4, limiting the expected solubility gains.
The MMPP Solution (Flexible Linkers): MMPP circumvents this thermodynamic limitation by introducing a flexible, three-carbon propanoate linker.
-
pKa Preservation: The aliphatic chain electronically insulates the 4-methylpiperazine moiety from the electron-withdrawing drug core. This shielding maintains the high intrinsic pKa of the methylpiperazine group (~8.5–9.0), ensuring >90% protonation in systemic circulation[4].
-
Synthetic Versatility: The terminal methyl ester of MMPP serves as an excellent handle for mild amidation reactions. This allows for the late-stage functionalization of complex, sensitive amine cores without subjecting them to the harsh, highly basic conditions required for direct SNAr coupling[1].
Logic flowchart demonstrating the pharmacokinetic advantages of insulated piperazine linkers.
Comparative Performance Analysis
To make informed decisions during library synthesis, medicinal chemists must weigh the physicochemical impact of the chosen building block against its synthetic tractability. Table 1 summarizes the quantitative and qualitative differences between MMPP and other standard piperazine reagents[6][7].
Table 1: Physicochemical and Synthetic Comparison of Piperazine Building Blocks
| Parameter | Methyl 3-(4-Methylpiperazin-1-yl)propanoate (MMPP) | 1-Boc-Piperazine | 1-(2-Cyanophenyl)piperazine |
| Primary Coupling Method | Ester Saponification → Amidation | SNAr / Buchwald-Hartwig | SNAr / Acylation |
| Linker Flexibility | High (3-carbon aliphatic chain) | None (Direct attachment) | None (Direct attachment) |
| Impact on Core pKa | Minimal (Insulated basic nitrogen) | High (Conjugation reduces pKa ) | High (Strong electron withdrawal) |
| Aqueous Solubility Gain | +++ (Excellent at physiological pH) | ++ (Moderate, core-dependent) | + (Poor, highly lipophilic) |
| Steric Hindrance | Low (Extended linker minimizes clash) | High (Rigid proximity to core) | Very High (Ortho-cyano group) |
| Deprotection Required? | No (Methyl group is metabolically stable) | Yes (Requires TFA/HCl cleavage) | No |
Experimental Protocols: Self-Validating Amidation Workflow
The following protocol details the step-by-step integration of MMPP into a primary amine-bearing lipophilic scaffold. This self-validating system utilizes mild ester saponification followed by HATU-mediated amidation, specifically chosen to maximize yields while preventing the epimerization of sensitive chiral centers.
Phase 1: Ester Saponification (Preparation of the Free Acid)
Causality: Lithium hydroxide (LiOH) is selected over NaOH or KOH because the Li+ cation effectively coordinates with the ester carbonyl, accelerating hydrolysis under mild, ambient conditions. The THF/Water co-solvent system ensures both the lipophilic ester and the hydrophilic hydroxide salt remain in a homogenous solution.
-
Dissolution: Dissolve 1.0 equivalent of MMPP (CAS: 33544-40-0) in a 3:1 mixture of THF:H2O (0.2 M concentration).
-
Hydrolysis: Add 2.0 equivalents of LiOH monohydrate. Stir the reaction mixture at room temperature (20-25°C) for 2 hours.
-
Monitoring: Monitor the disappearance of the methyl ester via TLC (DCM:MeOH 9:1) or LC-MS.
-
Isolation: Once complete, carefully acidify the mixture to pH 6 using 1M HCl. Lyophilize the resulting aqueous solution to yield 3-(4-methylpiperazin-1-yl)propanoic acid as a crude lithium salt, which can be used directly in the next step without further purification.
Phase 2: HATU-Mediated Amidation
Causality: HATU is utilized as the coupling reagent because it generates a highly reactive HOAt ester intermediate. This drives the reaction forward rapidly, overcoming the steric hindrance of complex drug cores while minimizing the risk of side reactions. DIPEA acts as a non-nucleophilic base to maintain the basic environment required for HATU activation.
-
Activation: Suspend the crude acid (1.2 equivalents) in anhydrous DMF (0.1 M). Add 1.5 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add 1.0 equivalent of the target lipophilic amine core to the activated mixture. Stir at room temperature for 12 hours under a nitrogen atmosphere.
-
Quenching & Extraction: Dilute the reaction with saturated aqueous NaHCO3 and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Validation: Dry over Na2SO4 , concentrate in vacuo, and purify via Preparative HPLC. Validate the final compound's mass and purity using LC-MS (>95% required) and assess its thermodynamic solubility using a kinetic turbidimetric assay in PBS (pH 7.4).
Standardized step-by-step synthetic workflow for MMPP coupling via ester hydrolysis and amidation.
References
-
MDPI (Molecules). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[1][5] URL:[Link]
-
ResearchGate (Expert Opinion on Drug Discovery). Novel tactics for designing water-soluble molecules in drug discovery.[4] URL:[Link]
-
ResearchGate (Expert Opinion on Drug Discovery). The piperazine scaffold for novel drug discovery efforts: the evidence to date.[2] URL:[Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 3-(4-methyl-1-piperazinyl)propanoate | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CAS 192130-34-0: 4-(2-Amino-ethyl)-piperazine-1-carboxylic… [cymitquimica.com]
A Comparative Guide to the Synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate: Evaluating Cost-Effectiveness of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the efficient and cost-effective synthesis of key intermediates is paramount. Methyl 3-(4-Methylpiperazin-1-yl)propanoate, a versatile building block incorporating the valuable 4-methylpiperazine moiety, is no exception. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, supported by experimental data and a thorough cost-effectiveness analysis. As a senior application scientist, this document is structured to offer not just protocols, but a logical framework for selecting the optimal synthetic strategy based on laboratory scale, economic considerations, and overall process efficiency.
Introduction: The Significance of the 4-Methylpiperazine Moiety
The 4-methylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. Its presence can enhance aqueous solubility, modulate basicity, and provide a key interaction point with biological targets. Consequently, the efficient synthesis of intermediates like Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a critical step in the drug discovery and development pipeline. This guide will dissect and compare the following primary synthetic strategies:
-
Direct Aza-Michael Addition: A one-step reaction between N-methylpiperazine and methyl acrylate.
-
Two-Step Sequential Alkylation and Michael Addition: A process starting with piperazine, involving N-methylation followed by the addition to methyl acrylate.
-
Reductive Amination: An alternative approach involving the reaction of N-methylpiperazine with a suitable three-carbon carbonyl compound.
Visualizing the Synthetic Pathways
Caption: Overview of the three primary synthetic routes to Methyl 3-(4-Methylpiperazin-1-yl)propanoate.
Route 1: Direct Aza-Michael Addition
The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, it represents the most direct and atom-economical approach to the target molecule.
Causality Behind Experimental Choices
The primary challenge in the Michael addition of amines to acrylates is the potential for di-addition, especially with primary amines. However, with a secondary amine like N-methylpiperazine, the reaction is more straightforward as only one nitrogen is available for reaction. The choice of solvent and temperature is critical to balance reaction rate and minimize potential side reactions, such as polymerization of the methyl acrylate. A solvent-free approach is often preferred for its efficiency and reduced environmental impact.[1][2]
Experimental Protocol: Aza-Michael Addition
Materials:
-
N-Methylpiperazine (1.0 eq)
-
Methyl Acrylate (1.1 eq)
-
Methanol (optional, as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add N-methylpiperazine (1.0 eq).
-
If a solvent is used, dissolve the N-methylpiperazine in methanol. For a solvent-free reaction, proceed to the next step.
-
Slowly add methyl acrylate (1.1 eq) to the flask while stirring. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield Methyl 3-(4-Methylpiperazin-1-yl)propanoate as a clear oil.
Data Summary: Route 1
| Parameter | Value | Reference |
| Yield | Typically >90% | [1] |
| Reaction Time | 24-48 hours | [1] |
| Purification | Vacuum Distillation | [3] |
| Key Advantage | One-step, high atom economy | |
| Key Disadvantage | Potential for methyl acrylate polymerization |
Route 2: Two-Step Synthesis from Piperazine
This route begins with the more readily available and less expensive starting material, piperazine. The synthesis involves an initial N-methylation step, followed by the aza-Michael addition.
Causality Behind Experimental Choices
The primary motivation for this route is the lower cost of piperazine compared to N-methylpiperazine. The N-methylation of piperazine is a well-established transformation, commonly achieved through the Eschweiler-Clarke reaction (using formaldehyde and formic acid) or by direct alkylation with a methylating agent. The Eschweiler-Clarke reaction is often favored due to its high yield and the use of inexpensive reagents. A significant challenge in the initial step is controlling the degree of methylation to favor the mono-methylated product over the di-methylated byproduct. This can often be controlled by the stoichiometry of the reagents. The subsequent Michael addition follows the same principles as in Route 1.
Experimental Protocol: Two-Step Synthesis
Step 1: N-Methylation of Piperazine (Eschweiler-Clarke Reaction)
Materials:
-
Piperazine (1.0 eq)
-
Formaldehyde (37% in water, 1.1 eq)
-
Formic Acid (2.2 eq)
Procedure:
-
To a round-bottom flask, add piperazine (1.0 eq) and formic acid (2.2 eq).
-
Slowly add formaldehyde (1.1 eq) to the mixture while cooling in an ice bath.
-
After the addition is complete, heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and make it basic by the addition of a strong base (e.g., NaOH).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-methylpiperazine. This can be purified by distillation.
Step 2: Aza-Michael Addition
This step follows the same protocol as described in Route 1 , using the N-methylpiperazine synthesized in Step 1.
Data Summary: Route 2
| Parameter | Value |
| Yield (Step 1) | ~80-90% |
| Yield (Step 2) | >90% |
| Overall Yield | ~72-81% |
| Reaction Time | 1-2 days (including workup of both steps) |
| Purification | Distillation (for both steps) |
| Key Advantage | Lower cost of starting material (piperazine) |
| Key Disadvantage | Two-step process, potential for di-methylation |
Route 3: Reductive Amination
Reductive amination offers an alternative one-pot approach to form the C-N bond. This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[4]
Causality Behind Experimental Choices
For the synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate, this route would involve the reaction of N-methylpiperazine with a suitable three-carbon electrophile containing a carbonyl group, such as methyl 3-oxopropanoate. The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this purpose, as it readily reduces the in situ formed iminium ion intermediate without significantly reducing the starting aldehyde or ketone.[4] This allows for a one-pot procedure where all reactants can be combined.
Experimental Protocol: Reductive Amination
Materials:
-
N-Methylpiperazine (1.0 eq)
-
Methyl 3-oxopropanoate (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic Acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add N-methylpiperazine (1.0 eq), methyl 3-oxopropanoate (1.1 eq), and the solvent (DCM or DCE).
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Route 3
| Parameter | Value |
| Yield | 70-85% |
| Reaction Time | 12-24 hours |
| Purification | Column Chromatography |
| Key Advantage | One-pot procedure, avoids handling neat acrylates |
| Key Disadvantage | Requires a more expensive and less stable starting material (methyl 3-oxopropanoate), and a stoichiometric reducing agent |
Cost-Effectiveness and Process Evaluation
To provide a comprehensive comparison, a cost analysis of the starting materials and reagents for each route is essential. Prices are based on typical laboratory-scale quantities from major chemical suppliers and are subject to change.
| Reagent | Route 1 Cost (per mole of product) | Route 2 Cost (per mole of product) | Route 3 Cost (per mole of product) |
| N-Methylpiperazine | High | (Synthesized in situ) | High |
| Piperazine | - | Low | - |
| Methyl Acrylate | Low | Low | - |
| Methyl 3-oxopropanoate | - | - | High |
| Formaldehyde | - | Very Low | - |
| Formic Acid | - | Very Low | - |
| Sodium triacetoxyborohydride | - | - | Moderate |
| Estimated Total Reagent Cost | Moderate | Low | High |
Analysis and Recommendation
-
Route 1 (Direct Aza-Michael Addition): This is the most straightforward and atom-economical route. For laboratory-scale synthesis where the cost of N-methylpiperazine is not prohibitive, this method offers high yields and a simple workup. Its primary drawback is the handling of the volatile and polymerizable methyl acrylate.
-
Route 2 (Two-Step Synthesis from Piperazine): From a cost-of-goods perspective, this is the most attractive option, especially for larger-scale production. The significant price difference between piperazine and N-methylpiperazine makes the initial methylation step economically viable. However, it is a longer process with an additional purification step, and careful control is needed to maximize the yield of the mono-methylated intermediate.
-
Route 3 (Reductive Amination): While being a one-pot reaction, this route is the least cost-effective due to the higher price of methyl 3-oxopropanoate and the use of a stoichiometric amount of a relatively expensive reducing agent. The purification via column chromatography also adds to the time and cost. This route might be considered if there are specific sensitivities to the conditions of the Michael addition or if the required starting materials are readily available.
Conclusion
The choice of the optimal synthetic route to Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a multifactorial decision.
-
For rapid, high-yielding laboratory-scale synthesis , the Direct Aza-Michael Addition (Route 1) is often the preferred method due to its simplicity and efficiency.
-
For large-scale production and cost-sensitive applications , the Two-Step Synthesis from Piperazine (Route 2) is the most economically advantageous approach, despite its longer procedure.
-
The Reductive Amination (Route 3) serves as a viable alternative, particularly when avoiding the direct use of methyl acrylate is a priority, but it comes at a higher cost.
Ultimately, the selection of the synthetic route will depend on the specific needs of the researcher or organization, balancing the trade-offs between starting material cost, reaction time, process complexity, and overall yield.
References
- BenchChem. An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)
- BenchChem. An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)
- BenchChem. Application Notes and Protocols: Methyl 3-(piperazin-1-yl)propanoate in Organic Synthesis. [URL: provided by grounding tool]
- ACS Publications. Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. [URL: provided by grounding tool]
- European Journal of Organic Chemistry. Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. [URL: provided by grounding tool]
- Semantic Scholar. Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. [URL: provided by grounding tool]
- BenchChem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. [URL: provided by grounding tool]
Sources
A Comprehensive Guide to Confirming the Isomeric Purity of Methyl 3-(4-Methylpiperazin-1-yl)propanoate
An Analytical Workflow for Verifying Regioselective Synthesis and Ensuring the Absence of Isomeric Impurities
For researchers and professionals in drug development, the absolute certainty of a molecule's structure is paramount. Isomeric impurities, even in trace amounts, can lead to vastly different pharmacological and toxicological profiles. This guide provides a robust, multi-technique analytical framework to definitively confirm the structure of "Methyl 3-(4-Methylpiperazin-1-yl)propanoate" and, critically, to verify the absence of potential regioisomers. We will delve into the causality behind the synthetic pathway that precludes regioisomer formation and outline a self-validating workflow to provide irrefutable proof of isomeric purity. Control of such impurities is a major concern in the pharmaceutical industry, and establishing their absence early in the synthetic process is a critical step.[1]
Part 1: The Synthetic Rationale and the Question of Regioisomers
The most common and efficient synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate is the aza-Michael addition of 1-methylpiperazine to methyl acrylate.[2][3] Understanding the mechanism of this reaction is key to explaining the high degree of regioselectivity.
The Inherent Regioselectivity of the Aza-Michael Addition
The 1-methylpiperazine molecule possesses two distinct nitrogen atoms: a tertiary amine at the N1 position (bonded to the methyl group and two ring carbons) and a secondary amine at the N4 position (bonded to two ring carbons and one hydrogen).
-
The Reactive Nucleophile (N4): The secondary amine at the N4 position is nucleophilic and possesses a proton that can be transferred to stabilize the intermediate and regenerate a neutral product. It readily attacks the electron-deficient β-carbon of methyl acrylate.
-
The Unreactive Spectator (N1): The tertiary amine at the N1 position is a significantly weaker nucleophile due to steric hindrance from the methyl group and the piperazine ring structure. More importantly, it lacks a proton to donate. A hypothetical Michael addition at N1 would result in a permanently charged quaternary ammonium salt, a thermodynamically and kinetically unfavorable pathway under typical reaction conditions.
This inherent difference in reactivity is the cornerstone of the synthesis. The reaction is not a question of controlling selectivity between two competing pathways but rather a process with a single, overwhelmingly favored outcome. Therefore, the formation of a regioisomer where the propanoate chain is attached to the N1 nitrogen is not a credible synthetic possibility. The primary analytical challenge is thus not to separate and identify regioisomers, but to provide definitive structural confirmation of the expected product, ensuring no other isomeric impurities from starting materials or unexpected side reactions are present.
Caption: Reaction scheme showing the feasible pathway.
Part 2: A Self-Validating Analytical Workflow
To build a case for isomeric purity, we employ a sequence of orthogonal analytical techniques. Each step provides a layer of evidence, culminating in a self-validating dataset that leaves no room for structural ambiguity. The workflow begins with a purity assessment by chromatography and mass spectrometry before moving to definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: A comprehensive analytical workflow.
Part 3: Experimental Protocols and Data Interpretation
A. Initial Purity Screen: Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS is the ideal first-pass technique. It separates the components of the sample in time (chromatography) before determining their mass-to-charge ratio (mass spectrometry). For a pure, isomer-free sample, we expect to see a single chromatographic peak with the correct mass. LC-MS is generally preferred over Gas Chromatography (GC-MS) for this molecule due to its polarity and to avoid potential thermal degradation, making it suitable for a wider range of piperazine derivatives.[4][5][6][7]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50).
-
Chromatography: Inject 1-5 µL of the sample solution into the LC-MS system.
-
Data Acquisition: Monitor the eluent using both a UV detector (e.g., at 210 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-300).
| Parameter | Value | Rationale |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for retaining and separating moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization and aids in peak shaping. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the compound from the C18 column. |
| Gradient | 5% B to 95% B over 5 minutes | A standard screening gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| MS Ionization | ESI+ | The two basic nitrogen atoms are readily protonated. |
Expected Results & Interpretation:
-
Chromatogram: A single, sharp peak should be observed, indicating the absence of significant impurities.
-
Mass Spectrum: The mass spectrum corresponding to the peak should show a prominent ion at m/z 187.14 , which corresponds to the protonated molecule ([M+H]⁺) of Methyl 3-(4-Methylpiperazin-1-yl)propanoate (C₉H₁₈N₂O₂; Exact Mass: 186.1368).
B. Definitive Proof: NMR Spectroscopy
Causality: While LC-MS confirms purity and molecular weight, it cannot distinguish between isomers. NMR spectroscopy is the gold standard for structural elucidation as it maps the precise chemical environment and connectivity of each atom in the molecule.[8] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides irrefutable evidence of the molecular structure.[9][10][11]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[8]
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer (e.g., 400 MHz or higher).
1. 1D NMR: The Structural Fingerprint
-
¹H NMR: This spectrum reveals the number of different proton environments and their neighboring protons (via signal splitting). We expect to see distinct signals for the N-methyl group, the O-methyl group, and the various methylene groups of the piperazine ring and propanoate chain.
-
¹³C NMR: This spectrum shows the number of different carbon environments. Combined with a DEPT-135 experiment (which distinguishes CH₃/CH groups from CH₂ groups), it provides a complete carbon count.
Predicted ¹H and ¹³C NMR Data (in CDCl₃, estimated)
| Assignment | Label | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| -O-C H₃ | a | ~3.67 | singlet | ~51.5 |
| N-C H₃ | b | ~2.29 | singlet | ~46.0 |
| Piperazine -C H₂- (x4) | c, d | ~2.40 - 2.65 | multiplet | ~53.1, ~55.0 |
| -C H₂-COOCH₃ | e | ~2.55 | triplet | ~31.5 |
| -N-C H₂- | f | ~2.75 | triplet | ~57.2 |
| -C =O | g | - | - | ~172.5 |
(Note: Chemical shifts are predictive and can vary based on solvent and concentration. The key is the pattern of signals and their correlations.)
2. 2D NMR: Unambiguous Connectivity
While 1D NMR provides a strong indication of the structure, 2D NMR confirms it absolutely by showing how atoms are connected.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (i.e., are on adjacent carbons). The key correlation to observe is between the two sets of protons on the propanoate chain (protons 'e' and 'f').
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It allows for the definitive assignment of every protonated carbon in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this specific problem. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "walk" across the molecule and prove the connection between the propanoate chain and the piperazine ring at the N1 position.
The Decisive HMBC Correlations:
-
Proof of Propanoate Attachment Point: Look for a correlation from the protons of the methylene group adjacent to the nitrogen (labeled 'f', ~2.75 ppm) to the piperazine carbons at the C3 and C5 positions (labeled 'c', ~53.1 ppm). This proves the chain is attached to N1.
-
Confirmation of Methyl Group Position: Observe a correlation from the protons of the N-methyl group (labeled 'b', ~2.29 ppm) to the piperazine carbons at the C3 and C5 positions (labeled 'c', ~53.1 ppm). This confirms the methyl group is on N4.
-
Ester Confirmation: A strong correlation should be seen from the O-methyl protons (labeled 'a', ~3.67 ppm) to the carbonyl carbon (labeled 'g', ~172.5 ppm).
The successful observation of this specific set of HMBC correlations provides unequivocal proof of the Methyl 3-(4-Methylpiperazin-1-yl)propanoate structure, thereby confirming the complete absence of any regioisomers.
Conclusion
The assertion that a sample of Methyl 3-(4-Methylpiperazin-1-yl)propanoate is free of regioisomers is grounded first in a fundamental understanding of chemical reactivity. The aza-Michael addition mechanism inherently directs the reaction to the sole secondary amine, making alternative additions to the tertiary amine non-viable. This theoretical certainty is then rigorously confirmed through a self-validating analytical workflow. A clean LC-MS result provides initial evidence of high purity and correct molecular weight. The final, irrefutable proof is delivered by a suite of 1D and 2D NMR experiments, where specific, long-range HMBC correlations definitively establish the atomic connectivity of the molecule. By following this guide, researchers can possess the highest degree of confidence in the isomeric integrity of their material, a non-negotiable requirement for advancing drug development programs.
References
-
Krzysztofik, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Retrieved from [Link]
-
Al-Amin, M. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by. Semantic Scholar. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. Retrieved from [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Retrieved from [Link]
-
Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]
-
Patsnap Synapse. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]
-
Valenzuela, L., et al. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PMC. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2007). Michael Addition Reaction Under Green Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Michael addition – Knowledge and References. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
IonBiotec. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. emerypharma.com [emerypharma.com]
- 7. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. nmr.oxinst.com [nmr.oxinst.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
